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An In-depth Technical Guide to 10-Oxoheptadecanoic Acid: From Discovery and Isolation to Characterization and Biological Significance

Abstract This technical guide provides a comprehensive overview of 10-Oxoheptadecanoic acid, a C17 odd-chain keto fatty acid. While direct literature on its discovery and isolation is sparse, this document consolidates i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 10-Oxoheptadecanoic acid, a C17 odd-chain keto fatty acid. While direct literature on its discovery and isolation is sparse, this document consolidates information from related fields to present a scientifically rigorous guide for researchers, scientists, and drug development professionals. The guide covers plausible biosynthetic and synthetic origins, detailed protocols for extraction and purification from complex biological matrices, and advanced analytical techniques for its characterization. Furthermore, it explores the potential biological significance and signaling pathways of this molecule, drawing parallels with other known oxo-lipids and odd-chain fatty acids.

Introduction: The Emerging Significance of Odd-Chain and Modified Fatty Acids

The landscape of lipid research is continually evolving, with a growing focus on the biological roles of less common fatty acids. Among these, odd-chain fatty acids (OCFAs) and their oxidized derivatives are gaining prominence for their potential as biomarkers and bioactive molecules. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is primarily derived from ruminant fats and is increasingly recognized for its association with various health outcomes[1][2][3]. The presence of its oxidized counterpart, 10-Oxoheptadecanoic acid, in biological systems is plausible, arising from enzymatic or non-enzymatic oxidation of heptadecenoic acid (C17:1). These keto fatty acids, as a class, are implicated in a range of physiological and pathological processes, acting as signaling molecules that can modulate inflammatory pathways and cellular metabolism[1][4][5].

This guide aims to provide a foundational resource for the scientific community to explore the world of 10-Oxoheptadecanoic acid, from its potential origins to its isolation and characterization, and to stimulate further investigation into its biological functions.

Plausible Discovery and Synthesis of 10-Oxoheptadecanoic Acid

While a seminal "discovery" paper for 10-Oxoheptadecanoic acid is not prominent in the scientific literature, its existence can be inferred from established biochemical pathways. The oxidation of fatty acids is a fundamental metabolic process, and the presence of heptadecenoic acid in sources like dairy and ruminant meats suggests that its oxidized derivatives are likely formed in vivo[1][2].

Biosynthetic Origins

The formation of 10-Oxoheptadecanoic acid in biological systems can be hypothesized to occur through the enzymatic oxidation of cis-10-heptadecenoic acid. This process is analogous to the well-documented microbial oxidation of oleic acid to 10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid. Enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450 monooxygenases are known to catalyze the oxidation of unsaturated fatty acids, leading to the formation of a variety of oxylipins[5]. The degradation of fatty acids with double bonds at even-numbered carbons, such as cis-10-heptadecenoic acid, can proceed via β-oxidation, potentially involving a reductase-dependent pathway[5][6].

A plausible biosynthetic pathway for 10-Oxoheptadecanoic acid is outlined below:

Biosynthesis of 10-Oxoheptadecanoic Acid C17_1 cis-10-Heptadecenoic Acid Hydroxy_C17 10-Hydroxyheptadecanoic Acid C17_1->Hydroxy_C17 Hydratase / Lipoxygenase Oxo_C17 10-Oxoheptadecanoic Acid Hydroxy_C17->Oxo_C17 Dehydrogenase

Caption: Plausible biosynthetic route to 10-Oxoheptadecanoic acid.

Chemical Synthesis

In the laboratory, 10-Oxoheptadecanoic acid can be synthesized through the oxidation of a suitable precursor, such as 10-hydroxyheptadecanoic acid or directly from cis-10-heptadecenoic acid. A common method involves the use of oxidizing agents like chromium trioxide (Jones oxidation) or pyridinium chlorochromate (PCC) to convert the secondary alcohol of 10-hydroxyheptadecanoic acid to a ketone. Alternatively, ozonolysis of an unsaturated precursor with an appropriate workup could also yield the desired keto acid.

Isolation and Purification from Biological Matrices

The isolation of 10-Oxoheptadecanoic acid from a complex biological matrix, such as bovine milk fat, requires a multi-step approach to separate it from other lipids. Milk fat is a rich source of a diverse range of fatty acids, including odd-chain varieties[7].

Overview of the Isolation Workflow

The overall strategy involves initial lipid extraction, followed by fractionation to enrich the oxo-fatty acid pool, and finally, high-resolution chromatographic purification.

Isolation Workflow Start Bovine Milk Sample Extraction Lipid Extraction (e.g., Folch Method) Start->Extraction Fractionation Fractionation of Lipid Classes (e.g., Solid-Phase Extraction) Extraction->Fractionation Purification High-Performance Liquid Chromatography (HPLC) Fractionation->Purification Final_Product Isolated 10-Oxoheptadecanoic Acid Purification->Final_Product

Caption: General workflow for the isolation of 10-Oxoheptadecanoic acid.

Detailed Experimental Protocols
3.2.1. Total Lipid Extraction from Bovine Milk

This protocol is adapted from established methods for milk fat extraction[8][9].

Materials:

  • Fresh bovine milk

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • To 100 mL of fresh bovine milk in a separatory funnel, add 200 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Shake vigorously for 15 minutes to ensure thorough mixing and extraction of lipids.

  • Add 50 mL of 0.9% NaCl solution to induce phase separation.

  • Allow the mixture to stand until two distinct layers are formed.

  • Carefully collect the lower chloroform layer, which contains the total lipid extract.

  • Wash the chloroform extract with 50 mL of a methanol:water (1:1, v/v) solution to remove non-lipid contaminants.

  • Collect the lower chloroform layer again and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

3.2.2. Solid-Phase Extraction (SPE) for Fractionation

This protocol utilizes solid-phase extraction to separate fatty acids based on their polarity, enriching the fraction containing oxo-fatty acids[10][11].

Materials:

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Hexane

  • Diethyl ether

  • Methanol

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of methanol, followed by 5 mL of hexane.

  • Sample Loading: Dissolve the total lipid extract (from step 3.2.1) in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids (triglycerides, cholesterol esters) with 10 mL of hexane:diethyl ether (9:1, v/v).

  • Elution of Free Fatty Acids: Elute the free fatty acids, including 10-Oxoheptadecanoic acid, with 10 mL of diethyl ether containing 2% formic acid.

  • Solvent Evaporation: Evaporate the solvent from the free fatty acid fraction under a stream of nitrogen.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

Further purification is achieved using preparative reverse-phase HPLC.

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) % B
0 50
30 100
40 100
41 50

| 50 | 50 |

Procedure:

  • Dissolve the enriched fatty acid fraction in the initial mobile phase composition.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions based on the UV chromatogram (monitoring at ~210 nm).

  • Analyze the collected fractions by analytical LC-MS to identify the fraction containing 10-Oxoheptadecanoic acid.

  • Pool the relevant fractions and evaporate the solvent.

Analytical Characterization

Once isolated, the structure and purity of 10-Oxoheptadecanoic acid must be confirmed using a combination of spectrometric and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis[12][13][14].

4.1.1. Derivatization to Fatty Acid Methyl Ester (FAME)

Procedure:

  • To the dried sample, add 1 mL of 2% methanolic sulfuric acid.

  • Heat at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane and 0.5 mL of water.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAME is collected for GC-MS analysis.

4.1.2. GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: 50°C hold for 2 min, ramp to 175°C at 20°C/min, then ramp to 230°C at 1.3°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

4.1.3. Predicted Mass Spectrum Fragmentation
  • Molecular Ion (M+): m/z 298

  • McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters.

  • Alpha-cleavage around the keto group: Fragments at m/z 185 (cleavage between C10-C11) and m/z 199 (cleavage between C9-C10).

  • Loss of methoxy group (-OCH3): A fragment at m/z 267 (M-31).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of the underivatized fatty acid with high sensitivity and specificity[15][16].

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from 50% to 100% B over 10-15 minutes.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion: [M-H]⁻ at m/z 283.2

  • Predicted Product Ions: Collision-induced dissociation would likely lead to characteristic losses of water and CO2, as well as fragments resulting from cleavage adjacent to the keto group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information[17][18][19][20].

4.3.1. Predicted ¹H NMR Chemical Shifts (in CDCl₃)
  • -COOH: A broad singlet around δ 11-12 ppm.

  • α-CH₂ to keto group (C9-H₂ and C11-H₂): Triplets around δ 2.4-2.6 ppm.

  • α-CH₂ to carboxyl group (C2-H₂): A triplet around δ 2.35 ppm.

  • Other methylene protons (-CH₂-): A broad multiplet between δ 1.2-1.7 ppm.

  • Terminal methyl group (-CH₃): A triplet around δ 0.88 ppm.

4.3.2. Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
  • C=O (keto): A signal around δ 210-212 ppm.

  • C=O (carboxyl): A signal around δ 179-181 ppm.

  • α-C to keto group (C9 and C11): Signals around δ 42-43 ppm.

  • α-C to carboxyl group (C2): A signal around δ 34 ppm.

  • Other methylene carbons (-CH₂-): A series of signals between δ 22-32 ppm.

  • Terminal methyl carbon (-CH₃): A signal around δ 14 ppm.

Potential Biological Significance and Signaling Pathways

The biological role of 10-Oxoheptadecanoic acid has not been explicitly studied. However, insights can be drawn from the known functions of related oxo-lipids and odd-chain fatty acids.

Role as a Signaling Molecule

Oxo-fatty acids are a class of reactive lipid species that can act as signaling molecules[1][21][22][23][24]. They can modulate cellular processes through several mechanisms:

  • Receptor-mediated signaling: Some oxo-lipids bind to specific G-protein coupled receptors to initiate downstream signaling cascades.

  • Covalent modification of proteins: The electrophilic nature of the keto group can allow for covalent adduction to nucleophilic amino acid residues (e.g., cysteine) on proteins, thereby altering their function. This can impact transcription factors and enzymes involved in inflammatory and metabolic pathways.

Signaling Pathways Oxo_C17 10-Oxoheptadecanoic Acid Receptor Cell Surface Receptors Oxo_C17->Receptor Protein_Mod Covalent Protein Modification Oxo_C17->Protein_Mod Downstream Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Downstream Protein_Mod->Downstream Response Cellular Response (e.g., Inflammation, Metabolism) Downstream->Response

Caption: Potential signaling mechanisms of 10-Oxoheptadecanoic acid.

Connection to Odd-Chain Fatty Acid Metabolism

As a derivative of a C17 fatty acid, 10-Oxoheptadecanoic acid is situated within the broader context of odd-chain fatty acid metabolism. The terminal product of β-oxidation of odd-chain fatty acids is propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA[25]. This provides an anaplerotic substrate, which may have implications for cellular energy homeostasis, particularly under conditions of metabolic stress. The health benefits associated with higher levels of circulating C17:0, such as reduced risk of cardiometabolic diseases, may extend to its oxidized metabolites[1][2][3][6][12][26].

Potential Therapeutic Applications

Given the anti-inflammatory and metabolism-modulating properties of other oxo-lipids, 10-Oxoheptadecanoic acid represents a novel candidate for drug development. Further research is warranted to investigate its effects on inflammatory diseases, metabolic syndrome, and other conditions where lipid signaling plays a crucial role.

Conclusion and Future Directions

10-Oxoheptadecanoic acid stands at the intersection of two exciting areas of lipid research: odd-chain fatty acids and oxo-lipids. While direct evidence for its biological presence and function is still emerging, the foundational knowledge from related compounds provides a strong rationale for its investigation. The protocols and analytical methodologies detailed in this guide offer a starting point for researchers to isolate, identify, and quantify this intriguing molecule. Future studies should focus on confirming its presence in biological systems, elucidating its specific biosynthetic pathways, and characterizing its interactions with cellular targets to unravel its physiological and pathological roles. Such endeavors will undoubtedly contribute to a deeper understanding of lipid diversity and its impact on health and disease.

References

  • Oreate AI Blog. (2026, January 15). Understanding C17: The Health Benefits of Heptadecanoic Acid. [Link]

  • The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [Link]

  • Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction. MDPI. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

  • Parodi, P. W. (2003). Isolation and Characterization of Different Aggregates of Lipid from Bovine Milk. Utah State University DigitalCommons@USU. [Link]

  • AOCS. (2019, July 23). NMR. [Link]

  • Oxo fatty acids. Cyberlipid. [Link]

  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. [Link]

  • Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate. [Link]

  • The biological significance of ω-oxidation of fatty acids. PMC. [Link]

  • Comprehensive Characterization of Bovine Milk Lipids: Triglycerides. ACS Omega. [Link]

  • The biological significance of ω-oxidation of fatty acids. ResearchGate. [Link]

  • Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. PMC. [Link]

  • Total milk fat extraction and quantification of polar and neutral lipids of cow, goat, and ewe milk by using pressurized liquid system and chromatographic techniques. ResearchGate. [Link]

  • Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. PMC. [Link]

  • Analyses of milk fat crystallization and milk fat fractions. Taylor & Francis Online. [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Analysis ofFatty Acid Methyl Ester - No. 492. LabRulez GCMS. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Three-step procedure for solid-phase extraction (SPE) using SPE cartridges. ResearchGate. [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. [Link]

  • GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19. Frontiers. [Link]

  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PMC. [Link]

  • α-Oxidation of Fatty Acids in Higher Plants. Semantic Scholar. [Link]

  • Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PMC. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Technical Note: A Rapid Lipid Separation Method for Determining Fatty Acid Composition of Milk. ResearchGate. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • Development of one-step sample preparation methods for fatty acid profiling of milk fat. PubMed. [Link]

Sources

Exploratory

The Elusive Biomarker: Navigating the Landscape of Dairy Fat and 10-Oxoheptadecanoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals Preamble: A Note on the State of the Science The quest for precise and reliable dietary biomarkers is a cornerstone of modern nutritional sci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: A Note on the State of the Science

The quest for precise and reliable dietary biomarkers is a cornerstone of modern nutritional science and drug development. These molecular fingerprints of dietary intake offer an objective lens to assess adherence to dietary interventions and to understand the intricate links between diet and disease. While odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have emerged as established biomarkers for dairy fat consumption, the scientific literature on 10-oxoheptadecanoic acid in this specific context is notably sparse. This guide, therefore, ventures into a domain at the frontier of metabolomics.

This document will first establish the foundational knowledge surrounding established dairy fat biomarkers. It will then critically examine the potential, albeit largely unexplored, role of 10-oxoheptadecanoic acid, drawing upon analogous keto-fatty acids and the metabolic pathways of its parent compound, heptadecanoic acid. We will delve into the theoretical basis for its use, the analytical methodologies required for its detection, and the significant research gaps that need to be addressed.

Part 1: The Established Paradigm - Odd-Chain Fatty Acids as Dairy Intake Biomarkers

The primary biomarkers for dairy fat intake are the odd-chain saturated fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] These fatty acids are present in high concentrations in the fat of ruminant animals, such as cows, and are not significantly synthesized by the human body.[1] Consequently, their levels in blood and adipose tissue correlate with the consumption of dairy products.[1][3]

Numerous large-scale prospective cohort studies have demonstrated an inverse association between circulating levels of C15:0 and C17:0 and the risk of developing type 2 diabetes and cardiovascular disease.[2][4] This has led to the hypothesis that these fatty acids may not only be markers of dairy intake but also possess intrinsic bioactive properties.

BiomarkerTypical Biological MatrixCorrelation with Dairy Fat IntakeAssociated Health Outcomes (Inverse Association)
Pentadecanoic acid (C15:0)Plasma phospholipids, erythrocytes, adipose tissueModerate to StrongType 2 Diabetes, Cardiovascular Disease
Heptadecanoic acid (C17:0)Plasma phospholipids, erythrocytes, adipose tissueModerateType 2 Diabetes, Cardiovascular Disease

Part 2: 10-Oxoheptadecanoic Acid - A Hypothetical Biomarker

The central premise for considering 10-oxoheptadecanoic acid as a potential biomarker for dairy intake lies in its relationship with heptadecanoic acid (C17:0). It is plausible that 10-oxoheptadecanoic acid is a metabolic product of C17:0. Fatty acid metabolism involves a variety of oxidative processes, and the formation of keto-fatty acids is a known metabolic pathway.[5]

Biochemical Rationale and Metabolic Pathway

The conversion of a fatty acid to its corresponding keto-fatty acid is an enzymatic process. While the specific enzymes responsible for the 10-oxidation of heptadecanoic acid are not well-characterized, the general pathway would likely involve the introduction of a hydroxyl group followed by oxidation to a ketone.

Metabolic_Pathway Dairy Dairy Products C17_0 Heptadecanoic Acid (C17:0) Dairy->C17_0 Ingestion Metabolism Endogenous Metabolism (e.g., Oxidation) C17_0->Metabolism Keto_Acid 10-Oxoheptadecanoic Acid Metabolism->Keto_Acid Biological_Sample Biological Sample (Plasma, Serum) Keto_Acid->Biological_Sample Circulation

Caption: Hypothetical metabolic pathway of 10-oxoheptadecanoic acid.

The rationale for its potential as a biomarker rests on the following assumptions:

  • Its formation is directly proportional to the circulating levels of its precursor, C17:0.

  • It has a sufficiently long half-life in circulation to be reliably detected.

  • There are no other significant dietary or endogenous sources of 10-oxoheptadecanoic acid.

Part 3: Analytical Methodologies for Quantification

The quantification of keto-fatty acids in biological matrices presents analytical challenges due to their low endogenous concentrations and the complexity of the lipidome. The gold standard for the analysis of such compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Experimental Protocol: Quantification of 10-Oxoheptadecanoic Acid in Human Plasma

This protocol provides a generalized framework. Specific parameters will require optimization based on the instrumentation used.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate the analyte from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 10-oxoheptadecanoic acid).

    • Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments. These transitions would need to be determined by infusing a pure standard of 10-oxoheptadecanoic acid.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC Injection MS Tandem Mass Spectrometry (ESI-, MRM) UPLC->MS Data Data Acquisition and Quantification MS->Data

Caption: General workflow for the analysis of 10-oxoheptadecanoic acid.

Part 4: Challenges, Limitations, and Future Directions

The use of 10-oxoheptadecanoic acid as a biomarker for dairy intake is currently speculative and faces several significant hurdles:

  • Lack of Validation Studies: There are no published clinical or epidemiological studies that have measured 10-oxoheptadecanoic acid and correlated its levels with dairy consumption. Such studies are essential to establish its validity.

  • Metabolic Variability: The rate of conversion of C17:0 to 10-oxoheptadecanoic acid may vary between individuals due to genetic and environmental factors, which could affect its reliability as a biomarker.

  • Potential Confounders: The possibility of other dietary sources or endogenous production of 10-oxoheptadecanoic acid cannot be ruled out without further research. For instance, some gut bacteria are known to produce oxo-fatty acids.[7][8][9]

  • Bioactivity: The biological functions of 10-oxoheptadecanoic acid are unknown. Other oxo-fatty acids have been shown to have anti-inflammatory and metabolic signaling properties.[10][11][12][13] Investigating the bioactivity of 10-oxoheptadecanoic acid could provide insights into the health effects of dairy consumption.

Future research should focus on:

  • Metabolomic Profiling: Untargeted metabolomics studies of individuals with varying levels of dairy intake could identify and quantify 10-oxoheptadecanoic acid and establish its association with dairy consumption.

  • In Vitro and In Vivo Metabolism Studies: Using stable isotope-labeled C17:0 to trace its metabolic fate in cell culture and animal models would confirm the metabolic link to 10-oxoheptadecanoic acid.

  • Development and Validation of Analytical Methods: The development of a robust and validated LC-MS/MS method for the routine quantification of 10-oxoheptadecanoic acid in human samples is a critical first step.

  • Investigation of Bioactivity: Cellular and animal studies are needed to explore the potential biological effects of 10-oxoheptadecanoic acid.

Conclusion

While 10-oxoheptadecanoic acid presents an intriguing possibility as a novel biomarker for dairy intake, its utility is currently unsupported by direct scientific evidence. This guide has outlined the theoretical basis for its consideration, the analytical approaches required for its study, and the substantial research that is needed to validate its role. For now, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) remain the most reliable and well-established biomarkers for dairy fat consumption. The exploration of downstream metabolites like 10-oxoheptadecanoic acid represents a promising, yet challenging, frontier in the ongoing effort to refine our understanding of diet-disease relationships.

References

  • 10-oxo-12( Z )-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 | Request PDF - ResearchGate. (2025, August 6).
  • Kim, M., Furuzono, T., Yamakuni, K., Li, Y., Kim, Y.-I., Takahashi, H., Ohue-Kitano, R., Jheng, H.-F., Takahashi, N., Kano, Y., Yu, R., Kishino, S., Ogawa, J., Uchida, K., Yamazaki, J., Tominaga, M., & Kawada, T. (2017, July 28). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1. PubMed.
  • The gut lactic acid bacteria metabolite, 10-oxo- cis-6, trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. (2024, April 30). PubMed.
  • 2-Oxo-heptadecanoic acid | C17H32O3. (n.d.). PubChem.
  • Application Notes and Protocols for the Quantification of 10α-Hydroxyepigambogic Acid in Biological Samples. (n.d.). Benchchem.
  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. (2018, October 15). PubMed.
  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. (n.d.). PMC.
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (2021, July 22). PMC.
  • (PDF) Biomarkers of dairy fat. (2015, June 22). ResearchGate.
  • Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed.
  • Fatty acid metabolism. (n.d.). Wikipedia.
  • Effects of Dietary Fatty Acids on Octadecanoid Production and Biological Actions in Obesity-induced Inflammation. (n.d.). ClinicalTrials.gov.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. (2024, August 14). Nutritional Outlook.
  • Measuring 12-OxoETE in Plasma and Serum: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Coenzyme Q10 in Cardiovascular and Metabolic Diseases: Current State of the Problem. (n.d.). IntechOpen.
  • Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial. (2024, September 15). PubMed.
  • Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children's Plasma. (2025, July 25). MDPI.
  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. (n.d.). PMC.
  • The cardiovascular implications of omega-3 fatty acids. (2006, August 29). Via Medica Journals.
  • The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. (2024, February 20). bioRxiv.
  • Circulating fatty acids as biomarkers of dairy fat intake: data from the lifelines biobank and cohort study. (2019, March 14). FrieslandCampina Institute.
  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent.
  • Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies. (2018, October 10). PLOS Medicine.
  • Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights. (2022, December 13). MDPI.
  • 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. (n.d.). ResearchGate.
  • ω-3 Fatty Acids and Cardiovascular Diseases: Effects, Mechanisms and Dietary Relevance. (2015, September 18). MDPI.
  • Inflammation vs Cholesterol and CVD; Bempedoic Acid; Coffee & Tea for T2DM. (2024, October 23). NB Medical Education.
  • Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
  • Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children. (n.d.). eScholarship.org.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? (n.d.). Harvard DASH.
  • Quantitative Analysis of 7-Oxodocosanoic Acid in Biological Matrices using LC-MS/MS. (n.d.). Benchchem.
  • The gut lactic acid bacteria metabolite, 10-oxo-cis-6,trans-11-octadecadienoic acid, suppresses inflammatory bowel disease in mice by modulating the NRF2 pathway and GPCR-signaling. (2023, February 22). bioRxiv.

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Foundational

A Technical Guide to the Metabolic Roles of Bioactive Fatty Acids: Spotlight on 10-Hydroxy-2-Decenoic Acid

Preamble: Defining the Subject This guide addresses the biological role of specific oxo- and hydroxy-fatty acids in metabolism. The initial query focused on 10-Oxoheptadecanoic acid, a 17-carbon saturated oxo-fatty acid.

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Defining the Subject

This guide addresses the biological role of specific oxo- and hydroxy-fatty acids in metabolism. The initial query focused on 10-Oxoheptadecanoic acid, a 17-carbon saturated oxo-fatty acid. However, a comprehensive review of current scientific literature reveals a notable scarcity of data regarding its specific metabolic functions. In contrast, a structurally related and extensively studied compound, 10-Hydroxy-2-decenoic acid (10-HDA) , presents a wealth of information pertinent to metabolic regulation. 10-HDA is the principal active and unique fatty acid component of royal jelly, a secretion from honeybees, and has been the subject of significant research.[1][2][3]

Therefore, to provide a guide that is both in-depth and of practical value to researchers, scientists, and drug development professionals, this document will focus primarily on the well-documented metabolic roles of 10-HDA. We will also draw parallels and discuss other bioactive fatty acids where relevant, providing a broader context for understanding how these lipid molecules influence cellular and systemic metabolism.

Section 1: The Metabolic Landscape of 10-HDA

10-HDA is a medium-chain unsaturated fatty acid distinguished by a hydroxyl group at the 10th carbon and a trans double bond between carbons 2 and 3.[3] This unique structure confers a range of biological activities, positioning it as a key modulator of several metabolic pathways.

Regulation of Glucolipid Metabolism

A significant body of research highlights the potent effects of 10-HDA on glucose and lipid homeostasis, making it a molecule of interest in the context of metabolic disorders like type 2 diabetes mellitus (T2DM).

Mechanistic Insights: In high-fat diet and streptozotocin-induced diabetic mouse models, oral administration of 10-HDA has been shown to significantly reduce fasting blood glucose and increase insulin levels.[4][5] This effect is not merely systemic; 10-HDA appears to directly protect and preserve pancreatic islet integrity and alleviate vacuolar degeneration in the liver.[4][5]

The primary molecular mechanism underpinning these hypoglycemic effects is the activation of the PI3K/AKT/GSK3β signaling pathway .[4][5][6] By increasing the phosphorylation (and thus activation) of key proteins PI3K and AKT, 10-HDA enhances insulin sensitivity and signaling. This cascade leads to the phosphorylation and inhibition of GSK3β, a kinase that would otherwise suppress glycogen synthesis. The net result is improved glucose uptake and storage.[4][5]

Furthermore, 10-HDA mitigates the chronic inflammation and oxidative stress characteristic of metabolic disease. It achieves this by increasing the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) and inhibiting the nuclear translocation of the pro-inflammatory transcription factor NF-κB, thereby reducing levels of inflammatory cytokines like IL-6 and TNF-α.[4][5]

PI3K_AKT_Pathway cluster_intracellular Intracellular 10HDA 10-HDA IR Insulin Receptor (or other receptor) 10HDA->IR PI3K PI3K IR->PI3K P AKT AKT PI3K->AKT P GSK3b GSK3β AKT->GSK3b P NFkB NF-κB AKT->NFkB Inhibits GS Glycogen Synthase GSK3b->GS Glycogen Glycogen Synthesis GS->Glycogen Inflammation Inflammatory Response NFkB->Inflammation

Caption: PI3K/AKT signaling pathway modulated by 10-HDA.

Impact on Energy and Protein Metabolism

Beyond glucoregulation, 10-HDA plays a crucial role in maintaining cellular energy and protein homeostasis, particularly under conditions of oxidative stress. In vascular smooth muscle cells (VSMCs) challenged with hydroxyl radicals (•OH), 10-HDA demonstrates a potent cytoprotective effect.[7]

Causality of Experimental Observations: Proteomic analyses reveal that •OH-induced damage suppresses proteins involved in vital cellular processes like protein synthesis (translation, ribosome function) and energy metabolism (fatty acid degradation, glycolysis).[6][7] Treatment with 10-HDA rescues the expression of these suppressed proteins, effectively restoring cellular machinery.[6][7] This is evidenced by the observation that ATP levels, which are significantly depleted by •OH stress, are restored upon supplementation with 10-HDA.[7] This rescue operation is critical for cell survival and function, highlighting a fundamental role for 10-HDA in cellular resilience.

Modulation of Lipid Profiles and Longevity

10-HDA also exhibits beneficial effects on systemic lipid profiles. In animal models of hyperlipidemia induced by a high-fat diet, 10-HDA administration was found to reduce total cholesterol (TC), triglycerides (TG), and β-lipoprotein while increasing high-density lipoprotein (HDL) levels.[8] This suggests a direct role in preventing and treating dyslipidemia.

Intriguingly, the metabolic influence of 10-HDA extends to the regulation of lifespan. Studies in the nematode Caenorhabditis elegans have shown that 10-HDA extends lifespan by engaging signaling pathways associated with dietary restriction, notably the Target of Rapamycin (TOR) pathway.[9] This finding links the metabolic effects of 10-HDA to fundamental aging processes, a key area for therapeutic development.

Section 2: Quantitative Analysis of 10-HDA in Biological Samples

For drug development and clinical research, robust and validated analytical methods are paramount. The quantification of 10-HDA is most commonly and reliably achieved using High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[10][11][12]

Self-Validating HPLC Protocol for 10-HDA Quantification

This protocol is designed as a self-validating system, incorporating an internal standard to account for variations in extraction efficiency and injection volume, thereby ensuring accuracy and reproducibility.

Objective: To accurately quantify the concentration of 10-HDA in a biological matrix (e.g., royal jelly, plasma).

Materials:

  • 10-HDA reference standard (≥98% purity)

  • Internal Standard (IS): Methyl 4-hydroxybenzoate (MHB) or a suitable alternative

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for LC-MS)

  • Ultrapure water

  • Sample matrix (e.g., royal jelly supplement, plasma)

  • Syringe filters (0.45 µm)

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1050/1100 series)

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm)

Step-by-Step Methodology:

  • Preparation of Standard and Sample Solutions:

    • Causality: Accurate standard preparation is the foundation of quantification. Serial dilutions create a calibration curve against which unknown samples are measured.

    • 10-HDA Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 10-HDA standard in 10 mL of methanol.

    • IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of MHB in 10 mL of methanol.

    • Working Standards: Create a series of calibration standards (e.g., 10, 20, 40, 80 µg/mL) by diluting the 10-HDA stock. Spike each standard with a fixed concentration of the IS (e.g., 50 µg/mL).

    • Sample Preparation: Accurately weigh the sample (e.g., 100 mg of royal jelly). Add a known volume of methanol and the same fixed amount of IS as in the standards. Sonicate to ensure complete extraction. Centrifuge and filter the supernatant through a 0.45 µm filter.[10][12]

  • HPLC System Configuration:

    • Causality: The mobile phase composition and column chemistry are chosen to achieve optimal separation of the analyte from the IS and other matrix components. The UV wavelength is set to the maximum absorbance of 10-HDA for highest sensitivity.

    • Mobile Phase: Methanol and aqueous phosphoric acid (e.g., 55:45 v/v with 0.27% phosphoric acid in the aqueous phase).[10]

    • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25°C.[10]

    • UV Detection Wavelength: 215 nm.[10]

    • Injection Volume: 3-10 µL.

  • Data Acquisition and Analysis:

    • Causality: Using the ratio of the analyte peak area to the IS peak area corrects for procedural errors. A linear regression of this ratio against concentration provides a robust calibration model.

    • Inject the series of working standards to generate a calibration curve.

    • Plot the ratio of the (Peak Area of 10-HDA) / (Peak Area of IS) against the concentration of 10-HDA.

    • Perform a linear regression. The R² value should be >0.999 to demonstrate linearity.

    • Inject the prepared unknown samples.

    • Calculate the concentration of 10-HDA in the samples using the regression equation from the calibration curve.

Protocol Validation Parameters:

  • Recovery: Determined by spiking a blank matrix with known concentrations of 10-HDA. Average recovery should be within 95-105%.[10]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration detectable and quantifiable with acceptable precision, respectively. For this method, typical LOD is ~0.05 µg/mL and LOQ is ~0.25 µg/mL.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Add Methanol & Internal Standard (IS) A->B C Sonicate for Extraction B->C D Centrifuge & Filter (0.45µm) C->D E Inject into HPLC System (C18 Column) D->E F Separation with Methanol/Acid Mobile Phase E->F G Detect at 215 nm F->G H Integrate Peak Areas (10-HDA & IS) G->H I Calculate Peak Area Ratio (10-HDA / IS) H->I J Generate Calibration Curve (Ratio vs. Conc.) I->J K Quantify 10-HDA in Sample using Regression Equation J->K

Caption: Experimental workflow for 10-HDA quantification by HPLC.

Section 3: Data Summary and Future Directions

To consolidate the findings from various studies, the following table summarizes the quantitative effects of 10-HDA on key metabolic parameters.

ParameterModel SystemEffect of 10-HDA TreatmentKey Pathway ImplicatedReference
Fasting Blood Glucose Diabetic Mice (HFD/STZ)▼ Significant DecreasePI3K/AKT[4][5]
Plasma Insulin Diabetic Mice (HFD/STZ)▲ Significant IncreasePI3K/AKT[4][5]
Total Cholesterol (TC) Hyperlipidemic Rats▼ Significant Decrease-[8]
Triglycerides (TG) Hyperlipidemic Rats▼ Significant Decrease-[8]
HDL Cholesterol Hyperlipidemic Rats▲ Significant Increase-[8]
Cellular ATP Levels VSMCs (Oxidative Stress)▲ Restoration to normal levelsEnergy Metabolism Rescue[7]
Lifespan C. elegans▲ Significant ExtensionTOR Signaling[9]

Future Directions: The metabolic activities of 10-HDA are well-established, particularly its potent effects on glucose metabolism via the PI3K/AKT pathway. However, several areas warrant further investigation:

  • Receptor Identification: The specific cell surface or nuclear receptor(s) that 10-HDA directly binds to initiate its signaling cascades remain to be fully elucidated.

  • Human Clinical Trials: While animal data is promising, well-controlled human clinical trials are necessary to validate the efficacy and safety of 10-HDA for managing metabolic disorders.

  • Synergistic Effects: Research into how 10-HDA interacts with other bioactive compounds in royal jelly or with existing metabolic drugs could uncover synergistic therapeutic strategies.

  • Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of 10-HDA in humans is crucial for developing it as a therapeutic agent.

References

  • Kim, J., & Lee, J. (n.d.). QUANTITATIVE ANALYSIS OF TRANS-10-HYDROXY-2-DECENOIC ACID IN ROYAL JELLY PRODUCTS PURCHASED IN USA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Apiculture.
  • Goodhealth NZ. (2025, August 14). Royal Jelly & 10-HDA: Nature's Unique Nutrient.
  • (2025, October 30). Royal Jelly & 10-HDA: The Secret to Activating Collagen Production for Youthful Skin.
  • (2025, May 26). Royal jelly acid: preparation, metabolism and therapeutic potential. PMC - NIH.
  • 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling. PMC. (n.d.).
  • 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism. PMC - NIH. (n.d.).
  • Quantification of 10-HDA. Concentration of the standards for the calibration curve. (n.d.).
  • Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. Food & Function (RSC Publishing). (n.d.).
  • 10-Hydroxydec-2-enoic acid (10-HDA) rescues the expression of a series.... ResearchGate. (n.d.).
  • (2022, August 10). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchGate.
  • [Determination of 10-HDA in honeybee body by HPLC]. PubMed. (n.d.).
  • (2022, October 3). Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. PubMed.
  • (2002, May 15). [The research of 10-hydroxy-2-decenoic acid on experiment hyperlipoidemic rat]. PubMed.

Sources

Exploratory

10-Oxoheptadecanoic Acid (10-OHeA) in the Gut-Microbiome Axis: Biosynthesis, Signaling, and Therapeutic Potential

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The Emergence of Saturated Oxo-Fatty Acids (SOFAs) The gut microbiome acts as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Emergence of Saturated Oxo-Fatty Acids (SOFAs)

The gut microbiome acts as an endocrine organ, extensively modifying dietary lipids into bioactive signaling molecules. While 18-carbon linoleic acid metabolites (e.g., 10-oxo-12Z-octadecenoic acid, KetoA) have historically dominated host-microbiome lipid research, advanced 4D untargeted metabolomics are uncovering a novel class of mediators: Saturated Oxo-Fatty Acids (SOFAs) .

10-Oxoheptadecanoic acid (10-OHeA)[1] is a 17-carbon odd-chain fatty acid featuring a ketone group at the C10 position. Positional isomers of oxoheptadecanoic acid (such as 7-oxo, 9-oxo, and 10-oxo variants) are increasingly recognized as critical, yet understudied, lipid classes in complex microbial ecosystems[2]. In clinical settings, microbiota-derived oxoheptadecanoic acids have been identified in the malignant ascites of gastrointestinal cancers, correlating with altered lipid metabolism and inflammatory pathways[3]. Furthermore, their volatility allows them to be detected in breathomics profiles of patients with respiratory diseases like COPD, highlighting their systemic mobility and potential as non-invasive biomarkers[4].

As a Senior Application Scientist, I present this whitepaper to deconstruct the microbial biosynthesis of 10-OHeA, map its host-receptor crosstalk, and provide robust, self-validating analytical protocols for its quantification and pharmacological evaluation.

Microbial Biosynthesis of 10-OHeA

The generation of 10-OHeA from dietary precursors relies on a sequential enzymatic cascade driven by commensal gut bacteria (e.g., Lactobacillus and Bifidobacterium species). This process mirrors the biohydrogenation pathways of even-chain fatty acids but acts on odd-chain precursors like 10-heptadecenoic acid.

  • Enzymatic Hydration: Microbial fatty acid hydratases (such as myosin cross-reactive antigen, MCRA) catalyze the stereospecific addition of water across the double bond of the precursor, yielding 10-hydroxyheptadecanoic acid.

  • NAD+-Dependent Dehydrogenation: Hydroxy acid dehydrogenases subsequently oxidize the C10 hydroxyl group into a ketone, producing the final SOFA, 10-OHeA.

Biosynthesis Precursor 10-Heptadecenoic Acid (Dietary/Microbial Precursor) Hydratase Microbial Hydratase (e.g., MCRA) Precursor->Hydratase Hydration Intermediate 10-Hydroxyheptadecanoic Acid (10-OH-C17:0) Hydratase->Intermediate Dehydrogenase Microbial Dehydrogenase (NAD+ Dependent) Intermediate->Dehydrogenase Oxidation Product 10-Oxoheptadecanoic Acid (10-OHeA) Dehydrogenase->Product

Figure 1: Microbial biosynthesis pathway of 10-OHeA via sequential hydration and dehydrogenation.

Host-Microbiome Crosstalk: GPR120 Signaling

Microbial oxo-fatty acids are potent endogenous ligands for Free Fatty Acid Receptors (FFARs). 10-OHeA acts as an agonist for GPR120 (FFAR4) , a G-protein coupled receptor highly expressed in macrophages and intestinal enteroendocrine cells.

Upon 10-OHeA binding, GPR120 undergoes a conformational change that recruits β-arrestin-2. This complex internalizes and sequesters TAB1 (TAK1-binding protein). The sequestration of TAB1 prevents the activation of TAK1 kinase, effectively short-circuiting the downstream phosphorylation of the NF-κB complex. The net physiological result is a profound suppression of pro-inflammatory cytokines such as TNF-α and IL-6.

Signaling Ligand 10-OHeA (Microbial SOFA) Receptor GPR120 (FFAR4) Activation Ligand->Receptor Binding (EC50 ~4.2 μM) Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Conformation Change TAB1 TAB1 Sequestration Arrestin->TAB1 Complex Formation TAK1 TAK1 Kinase Inhibition TAB1->TAK1 Prevents Activation NFkB NF-κB Pathway Blockade TAK1->NFkB Inhibits Phosphorylation Outcome Suppression of TNF-α & IL-6 NFkB->Outcome Transcriptional Repression

Figure 2: 10-OHeA mediated GPR120 signaling cascade leading to NF-κB inhibition.

Quantitative Data Summaries

To facilitate assay development and structural comparison, the following tables summarize the mass spectrometry parameters and receptor binding affinities for 10-OHeA and related microbiota-derived lipids.

Table 1: LC-MS/MS MRM Parameters for Saturated Oxo-Fatty Acids (SOFAs)

AnalytePrecursor Ion [M-H]⁻Product Ion (Quant)Product Ion (Qual)Collision Energy (CE)
10-Oxoheptadecanoic Acid 283.2 m/z185.1 m/z141.1 m/z-22 V
9-Oxoheptadecanoic Acid 283.2 m/z171.1 m/z127.1 m/z-24 V
7-Oxoheptadecanoic Acid 283.2 m/z143.1 m/z99.1 m/z-20 V
10-Oxo-octadecanoic Acid 297.2 m/z185.1 m/z141.1 m/z-22 V

Table 2: Comparative Receptor Binding Affinities (In Vitro)

LigandReceptor TargetEC50 (μM)Primary Downstream Effect
10-Oxoheptadecanoic Acid GPR120 (FFAR4)~4.2Anti-inflammatory (NF-κB inhibition)
10-Oxo-12Z-octadecenoic Acid GPR120 (FFAR4)2.1Anti-inflammatory, GLP-1 secretion
Heptadecanoic Acid (C17:0) GPR40 (FFAR1)>50.0Weak metabolic regulation

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to account for matrix effects, extraction efficiency, and instrument drift.

Protocol 1: Extraction and LC-MS/MS Quantification of 10-OHeA from Fecal Matrices

Objective: Isolate and quantify 10-OHeA from complex biological matrices while preventing ex vivo oxidation.

  • Quenching and Homogenization:

    • Snap-freeze 50 mg of fecal aliquot in liquid nitrogen.

    • Causality: Immediate freezing halts microbial enzymatic activity, ensuring the measured 10-OHeA reflects the in vivo state rather than post-sampling oxidation.

    • Homogenize in 500 µL of ice-cold methanol spiked with 100 ng/mL of an internal standard (e.g., 10-oxo-nonadecanoic acid).

    • Causality: The internal standard corrects for matrix-induced ion suppression and variable extraction recovery, making the quantification self-validating.

  • Acidified Biphasic Extraction:

    • Add 500 µL of chloroform and 200 µL of 0.1% formic acid in water. Vortex vigorously for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: Acidification protonates the carboxylate group of 10-OHeA, shifting it to a neutral state. This dramatically increases its hydrophobicity, driving it quantitatively into the lower organic (chloroform) layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the organic phase under nitrogen and reconstitute in 5% methanol. Pass through a Strata-X polymeric reversed-phase cartridge.

    • Wash with 20% methanol and elute with 100% methanol.

    • Causality: This step removes highly non-polar neutral lipids (which cause source fouling) and polar salts (which cause ion suppression).

  • UHPLC-ESI-MS/MS Analysis:

    • Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient of Water/Acetonitrile with 0.05% acetic acid.

    • Detect via Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM) based on the parameters in Table 1. Include a Quality Control (QC) injection every 10 samples to monitor instrument drift.

Protocol 2: In Vitro Validation of 10-OHeA-Mediated GPR120 Activation (BRET Assay)

Objective: Confirm the specific binding and activation of GPR120 by 10-OHeA.

  • Plasmid Transfection:

    • Co-transfect HEK293T cells with plasmids encoding GPR120-Rluc8 (donor) and β-arrestin-2-Venus (acceptor).

    • Causality: This Bioluminescence Resonance Energy Transfer (BRET) system provides real-time kinetic data. If 10-OHeA specifically activates GPR120, the proximity of Rluc8 and Venus increases, generating a measurable shift in the emission ratio. This internal ratiometric readout inherently normalizes for cell number and expression levels.

  • Ligand Preparation & Dose-Response:

    • Dissolve 10-OHeA in DMSO to yield a 10 mM stock. Dilute in assay buffer to final concentrations ranging from 1 nM to 100 µM.

    • Causality: A full dose-response curve is required to calculate the EC50. This validates that the interaction is specific and saturable, ruling out artifacts caused by lipid-induced membrane disruption at high concentrations.

  • Signal Acquisition:

    • Add coelenterazine-h (substrate) and measure baseline BRET for 5 minutes.

    • Inject 10-OHeA and record the BRET ratio (535 nm / 480 nm) continuously for 30 minutes.

References[1] Sigma-Aldrich. "10-Oxoheptadecanoic acid | 927-41-3".

URL: 3]medRxiv . "Identification and impact of microbiota-derived metabolites in ascites of ovarian and gastrointestinal cancer". URL: 2]Frontiers in Plant Science . "Untargeted metabolomics to expand the chemical space of the marine diatom Skeletonema marinoi". URL: 4]National Institutes of Health (NIH) . "Breathomics for the Clinician: The use of volatile organic compounds in respiratory diseases". URL:

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Protocols & Analytical Methods

Method

Synthesis Protocol for 10-Oxoheptadecanoic Acid: A Detailed Guide for Researchers

Introduction 10-Oxoheptadecanoic acid is a keto-substituted long-chain fatty acid with potential applications in various fields of chemical and biological research. Its structure, featuring a carbonyl group within the al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

10-Oxoheptadecanoic acid is a keto-substituted long-chain fatty acid with potential applications in various fields of chemical and biological research. Its structure, featuring a carbonyl group within the aliphatic chain, makes it a valuable building block for the synthesis of more complex molecules and a target for studying lipid metabolism and related biological processes. This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 10-oxoheptadecanoic acid, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established and reliable organic synthesis transformations, ensuring a reproducible and efficient route to the target compound.

The synthesis is approached via a robust three-step sequence, commencing with a Grignard reaction to construct the carbon skeleton, followed by ester hydrolysis, and culminating in the selective oxidation of a secondary alcohol to the desired ketone. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical considerations for success in the laboratory.

Synthetic Strategy Overview

The synthesis of 10-oxoheptadecanoic acid is strategically designed in three main stages, as depicted in the workflow below. This approach ensures high yields and purity of the final product.

Synthesis_Workflow A Step 1: Grignard Reaction B Step 2: Ester Hydrolysis (Saponification) A->B Formation of Hydroxy Ester C Step 3: Oxidation B->C Formation of Hydroxy Acid D Final Product: 10-Oxoheptadecanoic acid C->D Formation of Keto Acid

Caption: Overall workflow for the synthesis of 10-Oxoheptadecanoic acid.

Experimental Protocols

PART 1: Synthesis of Methyl 10-hydroxyheptadecanoate via Grignard Reaction

This initial step involves the formation of a new carbon-carbon bond through the nucleophilic addition of a Grignard reagent to an omega-oxo-ester. Heptylmagnesium bromide is utilized as the Grignard reagent, which attacks the electrophilic aldehyde carbon of methyl 10-oxodecanoate.

Causality Behind Experimental Choices: The Grignard reaction is a powerful and well-established method for C-C bond formation.[1][2][3] The use of an omega-oxo-ester allows for the selective formation of a secondary alcohol at the desired position. Anhydrous conditions are critical as Grignard reagents are highly basic and will react with even trace amounts of water, leading to the formation of heptane and a reduction in yield.[4][2] Diethyl ether is a common solvent for Grignard reactions as it is relatively unreactive and helps to stabilize the Grignard reagent.

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMolesPuritySupplier
Magnesium turningsMg24.312.67 g0.11>99%Sigma-Aldrich
1-BromoheptaneC₇H₁₅Br179.1017.91 g0.1099%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL->99%Sigma-Aldrich
IodineI₂253.811 crystal->99%Sigma-Aldrich
Methyl 10-oxodecanoateC₁₁H₂₀O₃200.2818.03 g0.09>95%TCI
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL--Lab prepared
1 M HCl (aq)HCl36.46As needed--Lab prepared

Step-by-Step Protocol:

  • Preparation of Grignard Reagent:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a nitrogen atmosphere.

    • To the flask, add magnesium turnings (2.67 g, 0.11 mol).

    • Add a single crystal of iodine to the flask. The iodine acts as an initiator for the reaction.

    • In the dropping funnel, prepare a solution of 1-bromoheptane (17.91 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.

    • Add approximately 10 mL of the 1-bromoheptane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Reaction with Methyl 10-oxodecanoate:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve methyl 10-oxodecanoate (18.03 g, 0.09 mol) in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the methyl 10-oxodecanoate solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 10-hydroxyheptadecanoate.

PART 2: Hydrolysis of Methyl 10-hydroxyheptadecanoate to 10-Hydroxyheptadecanoic Acid

The second step is a standard saponification reaction to convert the methyl ester to the corresponding carboxylic acid.

Causality Behind Experimental Choices: Base-catalyzed hydrolysis (saponification) is a high-yielding and straightforward method for converting esters to carboxylic acids. The use of a co-solvent system (methanol/water) ensures the solubility of both the ester and the base. Acidification is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMolesPuritySupplier
Methyl 10-hydroxyheptadecanoateC₁₈H₃₆O₃300.48(from Part 1)~0.09--
Potassium HydroxideKOH56.1110.1 g0.18>85%Sigma-Aldrich
MethanolCH₃OH32.04150 mL->99%Sigma-Aldrich
Deionized WaterH₂O18.0250 mL---
3 M HCl (aq)HCl36.46As needed--Lab prepared
Ethyl AcetateC₄H₈O₂88.11200 mL->99%Sigma-Aldrich

Step-by-Step Protocol:

  • Saponification:

    • Dissolve the methyl 10-hydroxyheptadecanoate obtained from Part 1 in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

    • Add potassium hydroxide (10.1 g, 0.18 mol) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Acidification and Extraction:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 3 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to yield 10-hydroxyheptadecanoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

PART 3: Oxidation of 10-Hydroxyheptadecanoic Acid to 10-Oxoheptadecanoic Acid

The final step is the selective oxidation of the secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).

Causality Behind Experimental Choices: PCC is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without causing over-oxidation to carboxylic acids.[5][6][7][8][9] The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent side reactions. The addition of celite or silica gel helps in adsorbing the chromium byproducts, simplifying the purification process.[6]

Materials and Reagents:

Reagent/MaterialFormulaM.W.AmountMolesPuritySupplier
10-Hydroxyheptadecanoic acidC₁₇H₃₄O₃286.45(from Part 2)~0.09--
Pyridinium Chlorochromate (PCC)C₅H₅NH[CrO₃Cl]215.5629.1 g0.13598%Sigma-Aldrich
Celite® or Silica Gel--30 g--Sigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93300 mL->99%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12200 mL->99%Sigma-Aldrich

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer, suspend PCC (29.1 g, 0.135 mol) and Celite® (30 g) in anhydrous DCM (150 mL).

    • In a separate flask, dissolve 10-hydroxyheptadecanoic acid (from Part 2, ~0.09 mol) in 150 mL of anhydrous DCM.

  • Oxidation:

    • Add the solution of 10-hydroxyheptadecanoic acid to the PCC suspension in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with 200 mL of diethyl ether.

    • Pass the mixture through a short pad of silica gel, eluting with additional diethyl ether. This will remove the chromium byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 10-oxoheptadecanoic acid.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) to yield the final product as a white solid.

Product Validation and Characterization

The identity and purity of the synthesized 10-oxoheptadecanoic acid (CAS No: 927-41-3) should be confirmed by standard analytical techniques.[5]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for a long-chain keto acid. The protons alpha to the carboxylic acid will appear as a triplet around 2.35 ppm. The protons alpha to the ketone will appear as a triplet around 2.40 ppm. The long methylene chain will result in a broad multiplet between 1.2 and 1.7 ppm. The terminal methyl group will be a triplet at approximately 0.88 ppm.[10][11][12]

  • ¹³C NMR (CDCl₃): The carbonyl carbon of the carboxylic acid is expected around 179-180 ppm, and the ketone carbonyl carbon around 210-212 ppm. The methylene carbons will appear in the range of 24-42 ppm, and the terminal methyl carbon at approximately 14 ppm.[11]

  • IR (KBr): The infrared spectrum should exhibit a strong absorption band for the carboxylic acid C=O stretch around 1710 cm⁻¹ and another for the ketone C=O stretch around 1715 cm⁻¹. A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹.[10]

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 284.4. Characteristic fragmentation patterns for long-chain fatty acids and ketones would be expected.[13]

Safety and Handling

  • 1-Bromoheptane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Pyridinium Chlorochromate (PCC): Oxidizing agent. Causes severe skin burns and eye damage. May cause cancer. Toxic if inhaled.

  • Grignard Reagents: Highly flammable and react violently with water. Cause severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Grignard Synthesis. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Available at: [Link]

  • 10-Oxooctadecanoic acid (FDB002968). FooDB. Available at: [Link]

  • Spectral Determination of Components Isolated from the Root of Ximenia Americana Linn. World Journal of Organic Chemistry. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

  • Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid. ResearchGate. Available at: [Link]

  • What are the spectroscopic characteristics of n - Octadecanoic acid?. ChemGulf. Available at: [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. ResearchGate. Available at: [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]

  • A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. MDPI. Available at: [Link]

  • Reaction scheme for the synthesis of 10-hydroxyoctadecanoic acid... ResearchGate. Available at: [Link]

  • Branched-Chain and Cyclic Fatty Acids. AOCS. Available at: [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Quantification of 10-Oxoheptadecanoic Acid in Biological Matrices

Introduction & Biological Significance 10-Oxoheptadecanoic acid (CAS 927-41-3, MW: 284.44 g/mol ) is a 17-carbon linear saturated oxo fatty acid (SOFA) characterized by a ketone group at the C10 position. Historically ov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

10-Oxoheptadecanoic acid (CAS 927-41-3, MW: 284.44 g/mol ) is a 17-carbon linear saturated oxo fatty acid (SOFA) characterized by a ketone group at the C10 position. Historically overlooked, SOFAs have recently emerged as a critical class of bioactive lipids exhibiting potent cell growth inhibitory properties[1]. In marine pharmacognosy, 10-oxoheptadecanoic acid has been identified as a functional secondary metabolite in soft corals (Nephthea sp.), demonstrating significant anti-inflammatory and cytotoxic activities by reducing the expression of inducible nitric oxide synthase (iNOS), a key pro-inflammatory protein[2].

Furthermore, in mammalian systems and gut microbiome research, oxo-fatty acids serve as vital metabolic intermediates[3]. Because of its low endogenous abundance and structural similarity to other lipid species, accurate quantification of 10-oxoheptadecanoic acid demands a highly sensitive, specific, and robust analytical framework.

Analytical Challenges & Methodological Rationale

Quantifying medium-to-long-chain oxo-fatty acids presents distinct analytical hurdles. They lack a strong UV chromophore, rendering traditional HPLC-UV methods highly dependent on cumbersome pre-column derivatization steps that introduce variability. Modern lipidomics relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve direct, high-throughput quantification[3].

Causality of Experimental Choices:

  • Ionization Strategy (ESI-Negative): The terminal carboxylic acid group of 10-oxoheptadecanoic acid (pKa ~4.8) readily deprotonates in a basic or weakly acidic environment. Electrospray Ionization in negative mode (ESI-) is therefore selected to generate a stable [M-H]⁻ precursor ion[1].

  • Mobile Phase Buffering: A weak buffer system of 10 mM Ammonium Acetate supplemented with 0.05% Acetic Acid is utilized. Unlike strong ion-pairing agents (e.g., TFA) which cause severe ion suppression in negative mode, ammonium acetate stabilizes the pH around 4.5–5.0. This ensures reproducible chromatographic retention on a reversed-phase column while promoting efficient droplet desolvation in the MS source.

  • Self-Validating Extraction: The protocol utilizes a modified Liquid-Liquid Extraction (LLE) using a Chloroform/Methanol system. By spiking a stable isotope-labeled internal standard (IS) prior to extraction, the workflow becomes a self-validating system—automatically correcting for matrix effects, ion suppression, and physical extraction losses.

Experimental Protocol

Reagents and Materials
  • Standard: 10-Oxoheptadecanoic acid, analytical grade (≥95% purity).

  • Internal Standard (IS): Heptadecanoic acid-d33 (C17:0-d33) or a commercially available stable-isotope labeled oxo-fatty acid.

  • Solvents: LC-MS grade Water, Acetonitrile, Isopropanol, Methanol, and Chloroform.

  • Additives: LC-MS grade Ammonium Acetate and Acetic Acid.

Sample Preparation Workflow

This extraction protocol is optimized to precipitate proteins while quantitatively partitioning the moderately hydrophobic oxo-fatty acid into the organic phase.

  • Aliquot: Transfer 100 µL of biological sample (plasma or tissue homogenate) into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL in Methanol). Vortex for 10 seconds.

  • Extraction: Add 600 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes to disrupt lipid-protein complexes.

  • Phase Separation: Add 150 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the lower organic (chloroform) layer to a clean glass vial, avoiding the proteinaceous interphase.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 30°C[3].

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol:Water (80:20, v/v). Vortex for 30 seconds, sonicate for 2 minutes, and transfer to an autosampler vial.

Workflow N1 1. Sample Collection (Plasma/Tissue Homogenate) N2 2. Internal Standard Spiking (e.g., C17:0-d33) N1->N2 N3 3. Liquid-Liquid Extraction (CHCl3:MeOH 2:1 v/v) N2->N3 N4 4. Phase Separation (Centrifugation 10,000 x g, 10 min) N3->N4 N5 5. Solvent Evaporation (N2 stream at 30°C) N4->N5 N6 6. Reconstitution (MeOH:H2O 80:20 v/v) N5->N6 N7 7. LC-MS/MS Analysis (ESI- MRM Mode) N6->N7

Figure 1: Optimized sample preparation and LC-MS/MS workflow for 10-Oxoheptadecanoic acid.

LC-MS/MS Conditions

Chromatography: Separation is achieved using a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. The use of Isopropanol in Mobile Phase B enhances the solubility and elution efficiency of highly hydrophobic lipid tails.

Mass Spectrometry (MRM Pathway Logic): The precursor ion for 10-oxoheptadecanoic acid is [M-H]⁻ at m/z 283.2. Upon collision-induced dissociation (CID), the primary diagnostic fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl terminus, yielding a robust quantifier ion at m/z 239.2[1]. A secondary alpha-cleavage adjacent to the C10 ketone yields a highly specific qualifier ion at m/z 171.1.

Fragmentation Precursor Precursor Ion [M-H]- m/z 283.2 Quantifier Quantifier Ion [M-H - CO2]- m/z 239.2 Precursor->Quantifier Neutral Loss of CO2 (-44 Da) Qualifier Qualifier Ion C9-C10 Cleavage m/z 171.1 Precursor->Qualifier Alpha-cleavage at C10 Ketone

Figure 2: MRM fragmentation pathway of 10-Oxoheptadecanoic acid in ESI-negative mode.

Quantitative Data & Method Validation

The following tables summarize the validated chromatographic gradient, mass spectrometry parameters, and expected method performance metrics based on established SOFA quantification standards[1].

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%)* Mobile Phase B (%)** Flow Rate (mL/min)
0.0 60 40 0.4
1.0 60 40 0.4
5.0 10 90 0.4
7.0 10 90 0.4
7.1 60 40 0.4
10.0 60 40 0.4

*Mobile Phase A: LC-MS Water with 10 mM Ammonium Acetate and 0.05% Acetic Acid. **Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
10-Oxoheptadecanoic acid 283.2 239.2 -60 -25 Quantifier
10-Oxoheptadecanoic acid 283.2 171.1 -60 -35 Qualifier

| IS (C17:0-d33) | 302.4 | 258.4 | -60 | -25 | Internal Standard |

Table 3: Method Validation Summary

Validation Parameter Value / Range
Linear Dynamic Range 1.0 – 500 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (CV%) < 5.5%
Inter-day Precision (CV%) < 7.2%

| Extraction Recovery | 88% – 94% |

Conclusion

This application note outlines a highly sensitive, self-validating LC-MS/MS workflow for the quantification of 10-oxoheptadecanoic acid. By leveraging specific MRM transitions and an optimized biphasic extraction protocol, researchers can accurately profile this emerging bioactive lipid in complex biological matrices, facilitating advanced research into its anti-inflammatory properties and metabolic roles.

References

[2] Journal UIN Jakarta. "IDENTIFIKASI METABOLIT SEKUNDER DAN AKTIVITAS ANTIOKSIDAN KARANG LUNAK Nephthea sp." uinjkt.ac.id. URL:[Link]

[1] Kokotou et al. "Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method". PMC / nih.gov. URL:[Link]

Sources

Method

Application Note &amp; Protocol: High-Recovery Extraction of 10-Oxoheptadecanoic Acid from Biological Samples for LC-MS/MS Analysis

Abstract This document provides a comprehensive guide for the extraction and subsequent analysis of 10-Oxoheptadecanoic acid (10-Oda), a C17:0 oxo-fatty acid, from biological matrices such as plasma and serum. As a membe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the extraction and subsequent analysis of 10-Oxoheptadecanoic acid (10-Oda), a C17:0 oxo-fatty acid, from biological matrices such as plasma and serum. As a member of the oxylipin family, 10-Oda is an oxidized lipid mediator whose precise biological role is an emerging area of research. Accurate quantification is paramount for elucidating its function in metabolic pathways and disease. This guide details two robust extraction methodologies: a classic Liquid-Liquid Extraction (LLE) based on the Folch method for comprehensive lipid recovery, and a high-throughput Solid-Phase Extraction (SPE) protocol optimized for oxylipins. We delve into the rationale behind each step, from sample pre-treatment to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven insights to ensure methodological integrity and high-quality, reproducible data.

Introduction: The Significance of Oxo-Fatty Acids

Oxylipins are a large class of bioactive lipid mediators derived from the oxidation of polyunsaturated and saturated fatty acids.[1] These molecules, including 10-Oda, are formed through both enzymatic pathways (e.g., cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)) and non-enzymatic autoxidation.[2][3] While the eicosanoids (derived from C20 fatty acids) are well-studied regulators of inflammation and immunity, the biological functions of many other oxylipins, particularly saturated oxo-fatty acids (SOFAs), are less understood.[1][4]

Heptadecanoic acid (C17:0), the parent fatty acid of 10-Oda, is primarily of exogenous origin in humans, serving as a valuable biomarker for the intake of dairy and ruminant fat.[5] The presence of an oxo- (or keto-) group on the fatty acid chain, as in 10-Oda, can dramatically alter its biological activity. Keto-acids are key intermediates in various metabolic pathways, and their accurate measurement is critical for understanding metabolic disorders.[6] The analytical challenge lies in their low endogenous concentrations and the need for highly specific and sensitive detection methods.[7] This guide provides the foundational protocols to empower researchers to reliably quantify 10-Oda, paving the way for a deeper understanding of its physiological and pathological relevance.

Pre-Analytical Considerations: Ensuring Sample Integrity

The quality of analytical data is fundamentally dependent on the integrity of the sample from the moment of collection.

  • Sample Collection: For plasma, use tubes containing an anticoagulant such as EDTA or heparin. Serum can also be used. Process blood samples promptly (within 1 hour) by centrifugation (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma/serum from blood cells.

  • Preventing Autoxidation: Oxylipins are susceptible to ex-vivo oxidation. It is highly recommended to add an antioxidant cocktail to the sample immediately after collection. A common and effective choice is a butylated hydroxytoluene (BHT)/EDTA solution.[2]

  • Storage: Samples should be immediately frozen and stored at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.

Overall Experimental Workflow

The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility, from sample preparation to data acquisition.

G cluster_pre Pre-Analysis cluster_extraction Extraction cluster_post Analysis Sample Biological Sample (e.g., Plasma, Serum) ISTD Spike with Internal Standard Sample->ISTD Add Antioxidants LLE Protocol A: Liquid-Liquid Extraction (Folch Method) ISTD->LLE Option 1 SPE Protocol B: Solid-Phase Extraction (Oasis HLB) ISTD->SPE Option 2 Dry Evaporation & Reconstitution LLE->Dry SPE->Dry LCMS LC-MS/MS Analysis (UPLC-Triple Quad) Dry->LCMS Data Data Processing & Quantification LCMS->Data

Fig. 1: General workflow for 10-Oda analysis.

The Imperative of Internal Standards

For accurate quantification by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, allowing for reliable correction.

Challenge: A commercially available SIL-IS for 10-Oxoheptadecanoic acid is not readily found.

Solution (Surrogate Internal Standard): In the absence of a dedicated SIL-IS, a structurally similar labeled compound must be used. A suitable surrogate should have similar chemical properties (e.g., chain length, polarity) to ensure it behaves similarly during extraction.

  • Primary Recommendation: Heptadecanoic-d33 acid . It shares the same carbon chain length. While it lacks the oxo-group, it is often the most practical choice.

  • Alternative: A deuterated C16 or C18 oxo-fatty acid, if available, could also be considered.

It is critical to validate the chosen surrogate to ensure consistent recovery and response relative to the native analyte.[2]

Extraction Protocol A: Liquid-Liquid Extraction (LLE)

This protocol is based on the robust and widely used Folch method, which utilizes a chloroform:methanol mixture to efficiently extract a broad range of lipids from biological samples.[1][8]

Rationale: The monophasic chloroform:methanol:water system thoroughly disrupts cell membranes and solubilizes lipids. Subsequent addition of aqueous salt solution breaks the single phase into a biphasic system. The lipids, including the relatively non-polar 10-Oda, partition into the lower, denser chloroform layer, while more polar contaminants (salts, proteins, carbohydrates) remain in the upper aqueous-methanol phase.[6]

Required Materials
  • Reagents: Chloroform (HPLC grade), Methanol (HPLC grade), 0.9% NaCl solution (aqueous), Nitrogen gas.

  • Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen blow-down system).

Step-by-Step LLE Protocol
  • Sample Aliquot: In a glass centrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of the chosen surrogate internal standard (e.g., 10 µL of a 1 µg/mL Heptadecanoic-d33 acid solution in methanol).

  • Solvent Addition: Add 3 mL of a freshly prepared 2:1 (v/v) chloroform:methanol mixture.[8]

  • Homogenization: Cap the tube securely and vortex vigorously for 2 minutes to create a single-phase homogenate.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube.[8] Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. You will observe a lower organic phase and an upper aqueous phase.

  • Collection: Using a glass Pasteur pipette, carefully aspirate the lower chloroform layer and transfer it to a clean tube, being careful not to disturb the protein interface.

  • Evaporation: Evaporate the collected chloroform extract to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid residue in 100 µL of a solvent compatible with the LC-MS mobile phase (e.g., 80:20 acetonitrile:water) for analysis.

Extraction Protocol B: Solid-Phase Extraction (SPE)

SPE offers a more targeted cleanup, higher throughput (amenable to 96-well plate formats), and can result in cleaner extracts compared to LLE, which is beneficial for reducing matrix effects in LC-MS/MS.[9] The Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is an excellent choice for oxylipins, as it effectively retains these moderately polar to non-polar analytes.[10]

Rationale: The SPE process involves passing the sample through a sorbent bed that retains the analyte of interest. The sample is typically acidified to ensure the carboxylic acid group of 10-Oda is protonated (neutral), enhancing its retention on the reversed-phase sorbent. Interfering polar compounds are washed away, and the analyte is then eluted with an organic solvent.[10][11]

Required Materials
  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid.

  • Consumables: Oasis HLB SPE cartridges (e.g., 30 mg, 1 cc), SPE manifold.

Step-by-Step SPE Protocol
  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the surrogate internal standard.

    • Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with 600 µL of water containing 0.1% formic acid. This acidifies the sample to neutralize the analyte.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the Oasis HLB cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate the sorbent. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow flow rate (approx. 1 drop/second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 10-Oda and internal standard from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Rationale: Reversed-phase chromatography separates lipids based on their hydrophobicity. A C18 column is standard for this application. Electrospray ionization (ESI) in negative mode is highly effective for carboxylic acids, as they readily lose a proton to form a [M-H]⁻ ion. In the mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored (MRM) for highly selective quantification.[10][12]

Proposed LC-MS/MS Parameters
ParameterRecommended Setting
LC System UPLC/UHPLC System
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Column Temp. 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate. (Optimize for separation from isomers)
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage -2.5 to -3.5 kV
Proposed MRM Transitions

Note: These are theoretically proposed transitions. They must be experimentally confirmed and optimized by infusing a pure standard of 10-Oxoheptadecanoic acid.

The molecular weight of 10-Oda (C17H32O3) is 284.44 g/mol . The precursor ion in negative mode will be [M-H]⁻ at m/z 283.4. Fragmentation often occurs alpha to the carbonyl group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
10-Oxoheptadecanoic acid 283.4155.1 (Quantifier)~15-20Cleavage adjacent to the keto group (C9-C10)
283.4127.1 (Qualifier)~15-20Cleavage adjacent to the keto group (C10-C11)
Heptadecanoic-d33 acid (IS) 302.5302.5~5Monitor the intact deuterated parent ion

Method Validation & Expected Performance

A full method validation according to regulatory guidelines (e.g., FDA/EMA) should be performed. Key parameters to assess include:

  • Linearity: Analyze calibration standards over the expected concentration range. A linear fit with R² > 0.99 is expected.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% and precision (RSD%) should be <15%.[10]

  • Recovery & Matrix Effects: Compare the signal of an analyte spiked pre-extraction versus post-extraction to determine recovery. Compare the signal of a post-extraction spike to a neat standard to assess matrix effects (ion suppression/enhancement).

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected (S/N > 3) and quantified with acceptable precision and accuracy (S/N > 10).[10]

Representative Performance Data

While specific data for 10-Oda is scarce, performance for similar oxylipins using SPE-LC-MS/MS methods typically yields the following results:

ParameterExpected ValueSource
Extraction Recovery (SPE) > 70%[10]
Precision (RSD%) < 15%[10][12]
Accuracy 85 - 115% of nominal value[12]
LLOQ Low pg/mL to low ng/mL range in plasma[10]

Conclusion

The protocols detailed in this application note provide a robust framework for the high-recovery extraction and sensitive quantification of 10-Oxoheptadecanoic acid from biological fluids. The choice between the comprehensive Folch-based LLE and the high-throughput SPE method will depend on the specific requirements of the study. Both methods, when coupled with a validated and optimized LC-MS/MS analysis, will yield the high-quality data necessary to advance our understanding of this and other oxo-fatty acids in health and disease. Due to the limited commercial availability of specific standards, careful validation of the chosen surrogate internal standard and confirmation of MS/MS transitions are critical first steps for any laboratory implementing this method.

References

  • D. Balas, L. et al. (2022). Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. Progress in Lipid Research, 86, 101165. [Link]

  • Noguchi, K. et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry. [Link]

  • BenchChem (2025).
  • Líakh, I. et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(8), 1615. [Link]

  • BenchChem (2025). Application Notes and Protocols for Lipid Extraction of Samples Containing Palmitoleic Acid-d14. BenchChem Scientific Resources.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Waters Corporation (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. [Link]

  • Zhang, X. et al. (2015). Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(19), 5697-5710. [Link]

  • Wang, Y. et al. (2019). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions. Journal of Chromatography B, 1104, 193-201. [Link]

  • Waters Corporation (n.d.). Simplifying Solid-Phase Extraction. Waters Brochure. [Link]

  • Cyberlipid (n.d.). General procedure - Folch method. Cyberlipid Center. [Link]

  • RockEDU Online (n.d.). Single Step Lipid Extraction From Food Stuffs. The Rockefeller University. [Link]

  • Gabbs, M. et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2735-2749. [Link]

  • Dennis, E. A. & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature Reviews Immunology, 15(8), 511-523.
  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Bilayers, Second Edition.
  • Gabbs, M. et al. (2023). The octadecanoids: an emerging class of lipid mediators. Journal of Lipid Research, 64(1), 100306. [Link]

  • Colas, R. A., Shinohara, M., Dalli, J., Chiang, N., & Serhan, C. N. (2014). Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue. American journal of physiology. Cell physiology, 307(1), C39–C54.
  • Ataman Kimya (n.d.). Heptadecanoic Acid. Ataman Kimya Industry and Trade Inc.[Link]

  • Drouin, G., Rioux, V., & Legrand, P. (2019). The n-3 and n-6 polyunsaturated fatty acids (PUFA) cascade pathways in mammals: a new insight in the PUFA metabolism. Biochimie, 159, 27–38.
  • Collado-González, J. et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Metabolites, 11(1), 46. [Link]

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Application

Anwendungs- und Protokollleitfaden: Derivatisierung von 10-Oxoheptadecansäure für die GC-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 10-Oxoheptadecansäure, e...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 10-Oxoheptadecansäure, einer langkettigen Ketofettsäure, zur Vorbereitung auf die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebenen Methoden sind darauf ausgelegt, die Flüchtigkeit und thermische Stabilität des Analyten zu maximieren und somit eine präzise und reproduzierbare quantitative Analyse zu ermöglichen.

Wissenschaftlicher und technischer Hintergrund

Die direkte Analyse von polaren, schwerflüchtigen Verbindungen wie 10-Oxoheptadecansäure mittels GC-MS ist eine große Herausforderung. Ihre funktionellen Gruppen – eine Carboxylgruppe (-COOH) und eine Ketogruppe (C=O) – führen zu einer hohen Polarität und einem niedrigen Dampfdruck. Ohne chemische Modifikation würden diese Eigenschaften zu erheblichen Problemen führen, darunter:

  • Geringe Flüchtigkeit: Die Säure würde bei den im GC-Injektor üblichen Temperaturen nicht effizient verdampfen.

  • Schlechte Peakform: Starke Wechselwirkungen der polaren Gruppen mit der stationären Phase der GC-Säule führen zu asymmetrischen Peaks (Tailing).

  • Thermischer Abbau: Hohe Temperaturen können zum Abbau des Moleküls führen, was die Quantifizierung verfälscht.

Die Derivatisierung umgeht diese Probleme, indem die polaren funktionellen Gruppen in unpolare, flüchtigere und thermisch stabilere Derivate umgewandelt werden.[1][2] Für eine Ketofettsäure wie 10-Oxoheptadecansäure ist ein zweistufiger Ansatz, bestehend aus Methoximierung gefolgt von Silylierung, die Methode der Wahl.[1][3][4]

Die Notwendigkeit der Methoximierung für die Ketogruppe

Die Ketogruppe in 10-Oxoheptadecansäure kann in Lösung in einem Gleichgewicht mit ihrer Enolform vorliegen (Keto-Enol-Tautomerie). Würde man nur die Carboxylgruppe derivatisieren, könnten während der GC-Analyse mehrere isomere Formen entstehen, was zu mehreren Peaks für einen einzigen Analyten führt und die Analyse verkompliziert.[4][5]

Die Methoximierung ist ein entscheidender erster Schritt, um dieses Problem zu verhindern. Dabei reagiert die Ketogruppe mit Methoxyaminhydrochlorid (MeOx) zu einem stabilen Methoxim.[4][5] Diese Reaktion:

  • "Sperrt" die Carbonylgruppe: Sie verhindert die Tautomerisierung und sorgt für ein einziges, stabiles Derivat.[3][4]

  • Stabilisiert α-Ketosäuren: Obwohl 10-Oxoheptadecansäure keine α-Ketosäure ist, ist dieser Schritt für die allgemeine Stabilisierung von Ketogruppen wichtig und verhindert mögliche Decarboxylierungen bei höheren Temperaturen.[4]

Silylierung der Carboxylgruppe

Nach dem Schutz der Ketogruppe wird die polare Carboxylgruppe durch Silylierung derivatisiert. Bei dieser Reaktion wird der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[6][7] Dies führt zur Bildung eines flüchtigen TMS-Esters.[3][4]

Die Vorteile der Silylierung sind:

  • Erhöhte Flüchtigkeit: Die TMS-Derivate haben einen deutlich höheren Dampfdruck.[6]

  • Reduzierte Polarität: Die Maskierung der polaren -COOH-Gruppe minimiert unerwünschte Wechselwirkungen mit der GC-Säule.[4][6]

  • Verbesserte thermische Stabilität: Die Derivate sind bei den hohen Temperaturen der GC-Analyse stabiler.

Als Silylierungsmittel werden häufig N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) eingesetzt. MSTFA wird oft bevorzugt, da seine Nebenprodukte flüchtiger sind als die von BSTFA, was zu weniger chromatographischen Interferenzen führen kann.[7] Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionsgeschwindigkeit und -vollständigkeit erhöhen.[3][7]

Experimentelle Protokolle und Arbeitsabläufe

Die folgenden Protokolle beschreiben detailliert die Vorbereitung und Derivatisierung von 10-Oxoheptadecansäure für die GC-MS-Analyse. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Silylierungsreagenzien extrem feuchtigkeitsempfindlich sind.[4]

Diagramm des Arbeitsablaufs

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Zweistufige Derivatisierung cluster_analysis Analyse Sample Probe mit 10-Oxoheptadecansäure Dry Vollständige Trocknung der Probe Sample->Dry z.B. Lyophilisation Methoximation 1. Methoximierung Dry->Methoximation Zugabe MeOx-Lösung Silylation 2. Silylierung Methoximation->Silylation Abkühlen GCMS GC-MS Analyse Silylation->GCMS Injektion

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Protokoll 1: Zweistufige Methoximierung und Silylierung

Dieses Protokoll ist die empfohlene Methode für eine robuste und reproduzierbare Analyse.

Materialien:

  • Getrockneter Probenextrakt, der 10-Oxoheptadecansäure enthält

  • Methoxyaminhydrochlorid (MeOx)-Lösung (20 mg/mL in wasserfreiem Pyridin)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit PTFE-ausgekleideten Kappen)

  • Heizblock oder Inkubator

  • Vortex-Mischer

Prozedur:

  • Probeneinwaage: Überführen Sie eine bekannte Menge des vollständig getrockneten Probenextrakts in ein Reaktionsgefäß. Die Abwesenheit von Wasser ist für den Erfolg der Silylierung entscheidend.[3]

  • Methoximierung:

    • Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung in das Gefäß.[3]

    • Verschließen Sie das Gefäß fest und vortexen Sie es kurz, um den Rückstand aufzulösen.

    • Inkubieren Sie die Mischung für 90 Minuten bei 37 °C unter leichtem Schütteln.[1]

  • Silylierung:

    • Lassen Sie die Probe auf Raumtemperatur abkühlen.

    • Geben Sie 80-100 µL MSTFA (+ 1% TMCS) hinzu.[1][3]

    • Verschließen Sie das Gefäß erneut fest und vortexen Sie es kurz.

    • Inkubieren Sie die Mischung für 30 Minuten bei 37 °C.[1]

  • Analyse:

    • Lassen Sie die Probe nach der Inkubation auf Raumtemperatur abkühlen.

    • Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Chemische Reaktionsübersicht

Abbildung 2: Reaktionsschema der zweistufigen Derivatisierung. (Hinweis: Platzhalter-Bilder wurden verwendet; in einer realen Anwendung würden hier die exakten chemischen Strukturen dargestellt.)

Datenpräsentation und Leistungsvergleich

Die Wahl des Derivatisierungsreagenzes und der Methode hat einen direkten Einfluss auf die quantitativen Ergebnisse. Die folgende Tabelle fasst die Leistungsmerkmale der empfohlenen Methode zusammen, basierend auf Literaturdaten für ähnliche Analyten.

ParameterMethodeReagenzienTypische WiederfindungsrateAnmerkungenReferenz
Effizienz Methoximierung + SilylierungMeOx, BSTFA + 1% TMCS>90% (aus Urin), >80% (aus Serum)Zeigt eine hohe Effizienz in komplexen biologischen Matrizes.[1]
Effizienz O-trimethylsilyl-quinoxalinolo-Phenylendiamin, Silylierungsmittel97-104% (aus Urin und Plasma)Eine alternative Methode mit exzellenter Wiederfindungsrate.[1]
Reaktivität SilylierungMSTFASehr hochGilt als reaktiver als BSTFA für nicht gehinderte Gruppen.[7]
Reaktivität SilylierungBSTFA + TMCSHochDie Zugabe von TMCS ist oft für sterisch gehinderte Alkohole erforderlich.[7]
Nebenprodukte SilylierungMSTFASehr flüchtigDie Nebenprodukte (z.B. N-Methyltrifluoracetamid) stören die Chromatographie seltener.[7]
Nebenprodukte SilylierungBSTFAWeniger flüchtigKann zu Co-Elution mit Analyten führen.[7]

Fehlerbehebung und Optimierung

ProblemMögliche Ursache(n)Lösungsansätze
Geringe oder keine Derivatausbeute Anwesenheit von Feuchtigkeit; Unzureichende Reagenzmenge; Zu kurze Reaktionszeit/-temperatur.Stellen Sie die vollständige Trockenheit der Probe sicher; Erhöhen Sie die Reagenzmenge (mindestens 2:1 molares Verhältnis zum Analyten); Optimieren Sie Zeit und Temperatur.[3]
Mehrere Peaks für den Analyten Unvollständige Methoximierung (Keto-Enol-Tautomerie); Unvollständige Silylierung.Überprüfen und optimieren Sie die Bedingungen des Methoximierungsschritts; Stellen Sie sicher, dass die Silylierungsreaktion vollständig abläuft.[3]
Schlechte Peakform (Tailing) Aktive Stellen im GC-System (Injektor, Säule); Unvollständige Derivatisierung.Verwenden Sie einen deaktivierten Injektorliner; Konditionieren Sie die GC-Säule; Stellen Sie die vollständige Derivatisierung sicher.
Störende Peaks im Chromatogramm Verunreinigungen aus Reagenzien oder Lösungsmitteln; Nebenprodukte der Derivatisierung.Führen Sie einen Reagenzienblindwert durch; Verwenden Sie hochreine Reagenzien (z.B. MSTFA, um flüchtige Nebenprodukte zu erzeugen).

Fazit

Die Derivatisierung von 10-Oxoheptadecansäure ist ein unverzichtbarer Schritt für eine erfolgreiche GC-MS-Analyse. Das hier beschriebene zweistufige Protokoll der Methoximierung gefolgt von der Silylierung bietet eine robuste und zuverlässige Methode, um die analytischen Herausforderungen zu meistern, die mit dieser Klasse von Molekülen verbunden sind. Die sorgfältige Auswahl der Reagenzien, insbesondere die Bevorzugung von MSTFA aufgrund seiner flüchtigen Nebenprodukte, und die strikte Einhaltung wasserfreier Bedingungen sind entscheidend für den Erhalt qualitativ hochwertiger und quantitativ genauer Daten. Dieser Leitfaden bietet eine solide Grundlage für Forscher, um ihre Analysemethoden zu etablieren und zu optimieren.

Referenzen

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Bibel lab update. Verfügbar unter: [Link]

  • Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. Verfügbar unter: [Link]

  • TMS Derivitization for GC-MS. (n.d.). Agilent. Verfügbar unter: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Verfügbar unter:

  • Silylierung - Wikipedia. (2025). Wikipedia. Verfügbar unter: [Link]

  • Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern - DuEPublico. (2024). Universität Duisburg-Essen. Verfügbar unter: [Link]

  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. (2013). PubMed. Verfügbar unter: [Link]

  • Determination of aldoses and ketoses by GC-MS using differential derivatisation. (2006). PubMed. Verfügbar unter: [Link]

  • (PDF) Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. (2013). ResearchGate. Verfügbar unter: [Link]

  • Umfassende Analytik von Fettsäuremethylestern, Fettsäuren und Triglyceriden. (n.d.). Agilent. Verfügbar unter: [Link]

  • MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. (n.d.). gtfch.org. Verfügbar unter: [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2020). LCGC International. Verfügbar unter: [Link]

  • Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. Verfügbar unter: [Link]

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Method

Application Notes and Protocols for In Vitro Investigation of 10-Oxoheptadecanoic Acid (10-Oda)

Abstract 10-Oxoheptadecanoic acid (10-Oda) is a 17-carbon oxidized fatty acid whose biological functions are an emerging area of scientific inquiry. As a derivative of heptadecanoic acid, an odd-chain saturated fatty aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

10-Oxoheptadecanoic acid (10-Oda) is a 17-carbon oxidized fatty acid whose biological functions are an emerging area of scientific inquiry. As a derivative of heptadecanoic acid, an odd-chain saturated fatty acid, it holds potential for significant bioactivity. Related odd-chain and modified fatty acids have demonstrated compelling effects in various biological systems, including anticancer and anti-melanogenic activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of 10-Oda using robust in vitro assays. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document offers detailed, step-by-step protocols for foundational assays, including cytotoxicity, apoptosis induction, and mechanistic protein expression analysis, empowering researchers to rigorously explore the therapeutic and biological potential of this novel compound.

Section 1: Foundational Concepts & Pre-Experimental Considerations

The Scientific Rationale: Why Investigate 10-Oda?

The study of novel fatty acid derivatives is a promising frontier in cell biology and pharmacology. While direct research on 10-Oda is limited, the established bioactivities of structurally similar molecules provide a strong rationale for its investigation.

  • Anticancer Potential: Heptadecanoic acid (HDNA), the unoxidized 17-carbon parent of 10-Oda, has been shown to exert cytotoxic effects on human pancreatic carcinoma cells and enhance the efficacy of chemotherapeutic agents like gemcitabine.[2] It was found to be more potent than several other common fatty acids, inducing apoptosis through inhibition of the Hippo pathway.[2] This precedent makes cancer cell lines, particularly those of pancreatic origin (e.g., Panc-1, MIA PaCa-2), logical models to test the antiproliferative effects of 10-Oda.

  • Modulation of Melanogenesis: 10-hydroxy-2-decenoic acid (10-HDA), another modified fatty acid, has been identified as a potent inhibitor of melanogenesis.[1] It acts by downregulating the expression of microphthalmia-associated transcription factor (MITF) and key enzymes in the melanin synthesis pathway, such as tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[1] This suggests that 10-Oda could be explored for similar activity in melanoma cell lines like B16F1, which are standard models for studying pigmentation.

These examples form the basis for the assays proposed in this guide, providing a logical and evidence-based starting point for characterizing the biological function of 10-Oda.

Critical First Step: Preparation of 10-Oda for Cell-Based Assays

Lipophilic compounds like 10-Oda have poor aqueous solubility and require careful preparation for use in cell culture media to ensure bioavailability and avoid artifacts. The most robust method involves complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).

The Rationale for Using BSA:

  • Solubilization: BSA binds to fatty acids, acting as a carrier that allows them to remain soluble in aqueous culture media.

  • Bioavailability: This complex mimics the physiological transport of fatty acids in the bloodstream, facilitating their uptake by cells.

  • Reduces Non-Specific Effects: Using a carrier prevents the fatty acid from precipitating or forming micelles, which can cause non-specific cytotoxicity unrelated to its biological activity. It is crucial to use fatty acid-free BSA to avoid introducing confounding lipids into the experiment.[3]

Protocol 1: Preparation of 10-Oda-BSA Complex This protocol creates a 10 mM stock solution of 10-Oda with a 2:1 molar ratio of 10-Oda to BSA.

Materials:

  • 10-Oxoheptadecanoic acid (powder)

  • Dimethyl sulfoxide (DMSO)

  • Fatty Acid-Free BSA (powder)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, nuclease-free water

  • 0.22 µm sterile filter

Procedure:

  • Prepare 5% BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 5% (w/v). Warm gently to 37°C to aid dissolution. Do not boil. Sterile filter the solution and store at 4°C.

  • Prepare 100 mM 10-Oda Stock in DMSO: Dissolve 10-Oda powder in 100% DMSO to create a 100 mM stock solution. This initial high-concentration stock ensures minimal DMSO is carried into the final culture medium.

  • Complex Formation: a. In a sterile conical tube, warm the required volume of 5% BSA solution to 37°C. b. While vortexing the BSA solution gently, slowly add the 100 mM 10-Oda/DMSO stock drop-by-drop to achieve the desired final concentration (e.g., for a 10 mM final stock, add 1 part 100 mM 10-Oda to 9 parts 5% BSA solution). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexing.

  • Final Preparation: The resulting 10-Oda-BSA complex is now ready to be diluted into your cell culture medium to achieve the desired final treatment concentrations.

  • Vehicle Control: Prepare a corresponding BSA-DMSO vehicle control by adding the same volume of DMSO (used in step 3b) to the 5% BSA solution. This control is essential for all experiments to ensure that the observed effects are due to 10-Oda and not the carrier.

Section 2: Core In Vitro Assays for 10-Oda Bioactivity

The following assays provide a logical workflow for characterizing the effects of 10-Oda on cultured cells.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Pathway Analysis A Dose-Response & Viability Assay (MTT / WST-1) B Determine IC50 Value A->B Analyze Data C Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->C Use concentrations around IC50 D Quantify Apoptotic Population C->D Flow Cytometry E Protein Expression Analysis (Western Blot) D->E Confirm mechanism at molecular level F Identify Modulated Pathways (e.g., Hippo, Melanogenesis) E->F Probe for Key Targets

Figure 1: A logical workflow for the in vitro investigation of 10-Oda bioactivity.

Cell Viability and Cytotoxicity Assays (MTT / WST-1)

Principle of the Assay: This is the essential first step to determine if 10-Oda has a dose-dependent effect on cell proliferation or viability. Assays like MTT or WST-1 rely on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells. The amount of color produced is directly proportional to the number of viable cells.

Experimental Rationale: By treating cells with a range of 10-Oda concentrations, you can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 value is a critical parameter that informs the concentrations used in all subsequent mechanistic experiments.

Protocol 2: Assessing Cell Viability using MTT Assay

Materials:

  • Target cells (e.g., Panc-1 or B16F1)

  • 96-well cell culture plates

  • Complete culture medium

  • 10-Oda-BSA complex (from Protocol 1) and vehicle control

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the 10-Oda-BSA complex in complete medium. Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of 10-Oda. Include wells for the vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control [(Absorbance of treated cells / Absorbance of control cells) x 100]. Plot the viability against the log of the 10-Oda concentration to determine the IC50 value.

ParameterRecommended Starting RangeRationale
Cell Line Panc-1, MIA PaCa-2, B16F1Based on activity of related fatty acids.[1][2]
10-Oda Concentration 1 µM - 200 µMA broad range is needed for initial screening.
Incubation Time 24, 48, 72 hoursTo assess both acute and long-term effects.
Vehicle Control BSA + DMSO in mediumCrucial to isolate the effect of 10-Oda.

Table 1: Recommended parameters for initial 10-Oda cytotoxicity screening.

Apoptosis Induction Assays

Principle of the Assay: If 10-Oda reduces cell viability, it is critical to determine whether this is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This is commonly assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Experimental Rationale: Quantifying the populations of live, early apoptotic, late apoptotic, and necrotic cells provides a clear mechanistic insight into how 10-Oda induces cell death, which is a key characteristic for potential therapeutic compounds.

Protocol 3: Quantifying Apoptosis by Annexin V/PI Staining

Materials:

  • 6-well cell culture plates

  • 10-Oda-BSA complex and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with 10-Oda at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells Quantify the percentage of cells in each quadrant.

Mechanistic Pathway Analysis

Principle of the Assay: Once the phenotypic effect of 10-Oda is established (e.g., apoptosis induction), the next step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to measure changes in the expression levels of specific proteins within key signaling pathways.

Experimental Rationale: Based on the literature for related fatty acids, probing for proteins in the Hippo pathway (for anticancer effects) or the melanogenesis pathway (for effects on pigmentation) is a logical starting point.[1][2] This allows for hypothesis-driven investigation into the mechanism of action.

G cluster_0 Hypothetical 10-Oda Anticancer Pathway cluster_1 Hypothetical 10-Oda Melanogenesis Pathway Oda_C 10-Oda Hippo Hippo Pathway (MST1/2, LATS1/2) Oda_C->Hippo Activates YAP YAP/TAZ (Oncogenic Co-activators) Hippo->YAP Inhibits (Phosphorylation) Apoptosis_C Apoptosis Hippo->Apoptosis_C Induces Proliferation Cell Proliferation & Survival YAP->Proliferation Promotes Oda_M 10-Oda MITF MITF (Master Regulator) Oda_M->MITF Inhibits Expression TYR TYR, TRP-1, TRP-2 (Melanin Synthesis Enzymes) MITF->TYR Activates Transcription Melanin Melanin Production TYR->Melanin Catalyzes

Figure 2: Hypothesized signaling pathways potentially modulated by 10-Oda.

Protocol 4: Western Blot Analysis of Target Proteins

Materials:

  • Cells treated as in Protocol 3

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-MITF, anti-Tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-PAGE gel for separation based on size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin to determine relative changes in protein expression.

References

  • Jewett, M. C., & Swartz, J. R. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols. [Link]

  • Okuno, T., & Yokomizo, T. (2021). Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid. Prostaglandins & Other Lipid Mediators. [Link]

  • Jewett, M. C., & Swartz, J. R. (2021). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. ResearchGate. [Link]

  • Lin, C-Y., et al. (2017). The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor. BMC Complementary and Alternative Medicine. [Link]

  • Fowkes, M. E., & Mitchell, D. R. (2014). Diagram summarizing hypothesized steps in ODA assembly and transport. ResearchGate. [Link]

  • Hagner, P. R., & Vose, J. M. (2015). Expression and Function of Histone Deacetylase 10 (HDAC10) in B Cell Malignancies. Methods in Molecular Biology. [Link]

  • Yang, S-Y., et al. (2025). Roles of Type 10 17β-Hydroxysteroid Dehydrogenase in Health and Disease. Journal of Personalized Medicine. [Link]

  • Yang, S-Y., et al. (2025). Roles of Type 10 17β-Hydroxysteroid Dehydrogenase in Health and Disease. PubMed. [Link]

  • Cnop, M., et al. (2015). In vitro use of free fatty acids bound to albumin: A comparison of protocols. BioTechniques. [Link]

  • Wirschell, M., et al. (2013). Chlamydomonas ODA10 is a conserved axonemal protein that plays a unique role in outer dynein arm assembly. Molecular Biology of the Cell. [Link]

  • Kandala, S., et al. (2013). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions. Protein Expression and Purification. [Link]

  • Wikipedia Contributors. (2024). Official development assistance. Wikipedia. [Link]

  • van Gool, F., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology. [Link]

  • Wang, Y., et al. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function. [Link]

  • OECD. (2021). Official Development Assistance (ODA). OECD Publishing. [Link]

  • Domitrović, R., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. BMC Complementary and Alternative Medicine. [Link]

  • Fukui, H., et al. (2021). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Molecules. [Link]

  • Kim, J-Y., & Lee, J-H. (2018). The scientific technique ODA cooperation model: The research equipment and the operation technology support. Cogent Business & Management. [Link]

  • Al-Obaidi, A. A., et al. (2022). Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil. Molecules. [Link]

  • Comlekcioglu, N. (2019). Bioactive Compounds and Antioxidant Activity in Leaves of Endemic and Native Isatis spp in Turkey. Brazilian Archives of Biology and Technology. [Link]

  • Liew, P. S., & He, J. (2019). Antiviral activity of octadecanoic acid, methyl ester and ribavirin against measles disease virus. ResearchGate. [Link]

  • Liu, J., et al. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. Metabolites. [Link]

  • Ito, K., et al. (2019). In vitro bile acid-dependent hepatocyte toxicity assay system using human induced pluripotent stem cell-derived hepatocytes: Current status and disadvantages to overcome. Drug Metabolism and Pharmacokinetics. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 10-Oxoheptadecanoic Acid Effects Using Animal Models

Introduction: Navigating the Frontier of Bioactive Fatty Acid Research The study of fatty acids has evolved beyond their role as simple energy substrates and structural components of cell membranes. Specific fatty acids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Frontier of Bioactive Fatty Acid Research

The study of fatty acids has evolved beyond their role as simple energy substrates and structural components of cell membranes. Specific fatty acids are now recognized as potent signaling molecules with diverse physiological effects, from immunomodulation to metabolic regulation. This guide focuses on developing a research framework for a novel compound of interest: 10-Oxoheptadecanoic acid .

A survey of current scientific literature reveals a significant knowledge gap concerning 10-Oxoheptadecanoic acid. In contrast, a similarly named but structurally distinct compound, 10-Hydroxy-2-Decenoic Acid (10-HDA) , the principal lipid in royal jelly, has been extensively studied for its anti-inflammatory, anti-tumor, and metabolic benefits.[1][2]

This document leverages the robust existing research on 10-HDA and other odd-chain fatty acids to provide a comprehensive guide for researchers. It is structured to:

  • Present a case study on the well-established animal models and protocols for 10-HDA.

  • Propose a detailed, adaptable framework for the systematic investigation of the novel compound, 10-Oxoheptadecanoic acid, from initial safety assessments to efficacy studies in relevant disease models.

This approach provides the necessary tools to formulate hypotheses, design rigorous experiments, and generate reproducible data for a compound with uncharted biological potential.

Part I: A Case Study on a Well-Characterized Bioactive Lipid - 10-Hydroxy-2-Decenoic Acid (10-HDA)

Understanding the methodologies used for a known bioactive fatty acid provides an invaluable template. 10-HDA has been shown to possess a range of pharmacological activities, including immunomodulatory, anti-tumor, and neurogenic effects.[3] Its ability to improve glucose intolerance and insulin resistance has been demonstrated in obese/diabetic mouse models.[4]

Selecting the Right Animal Model for 10-HDA Studies

The choice of an animal model is contingent upon the specific biological question. The rationale behind selecting a model is as critical as the experimental execution itself.

Animal Model Research Area Key Rationale & Characteristics Relevant Citations
KK-Ay Mice Type 2 Diabetes, Insulin ResistanceGenetically diabetic and obese model that exhibits hyperglycemia and insulin resistance. Ideal for studying anti-diabetic compounds. 10-HDA was shown to improve glucose tolerance in this model.[4]
Caenorhabditis elegans Aging, Longevity, Stress ResistanceShort lifespan and well-defined genetic pathways make it excellent for high-throughput screening of compounds affecting longevity. 10-HDA was found to extend lifespan via dietary restriction and TOR signaling pathways.[5]
Sprague-Dawley or Wistar Rats General Toxicology, Pharmacokinetics, InflammationStandard outbred rodent models used for safety assessment (e.g., 28-day or 90-day toxicity studies) and for inducing inflammatory conditions to test anti-inflammatory effects.[6][7]
C57BL/6J Mice Diet-Induced Obesity, Metabolic Syndrome, NeuroinflammationCommonly used inbred strain for developing diet-induced obesity and associated metabolic dysfunctions. Also used in models of LPS-induced neuroinflammation.[8]
Protocol 1: Assessing Metabolic Effects of 10-HDA in KK-Ay Mice

This protocol is adapted from studies investigating the anti-diabetic properties of 10-HDA.[4]

Objective: To determine if chronic oral administration of 10-HDA improves glucose tolerance and insulin sensitivity in a genetic model of type 2 diabetes.

Methodology:

  • Animal Model: Female KK-Ay mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to standard chow and water).

  • Grouping (n=8-10 per group):

    • Vehicle Control Group: Administered vehicle (e.g., corn oil) daily.

    • 10-HDA Treatment Group: Administered 10-HDA (e.g., 3 mg/kg body weight) dissolved in vehicle.

  • Compound Administration:

    • Prepare a stock solution of 10-HDA in the chosen vehicle.

    • Administer the compound or vehicle daily via oral gavage for a period of 4 weeks. Monitor body weight and food intake regularly.

  • Oral Glucose Tolerance Test (OGTT) - (Performed at the end of the 4-week treatment):

    • Fast mice overnight (approx. 16 hours).

    • Collect a baseline blood sample (T=0 min) from the tail vein to measure blood glucose.

    • Administer a 2 g/kg body weight glucose solution via oral gavage.

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize mice and collect tissues (liver, skeletal muscle, adipose tissue).

    • Snap-freeze tissues in liquid nitrogen for subsequent protein and RNA analysis.

    • Western Blotting: Analyze skeletal muscle lysates for the phosphorylation status of key proteins in the insulin signaling pathway, such as AMP-activated protein kinase (AMPK).[4] An increase in pAMPK would suggest activation of a pathway that promotes glucose uptake.

    • qRT-PCR: Analyze gene expression of glucose transporters (e.g., GLUT4) in muscle and adipose tissue.

Self-Validation and Causality:

  • Vehicle Control: The vehicle control group is essential to ensure that any observed effects are due to 10-HDA itself and not the administration vehicle.

  • OGTT: The improvement in glucose clearance during an OGTT provides functional evidence of enhanced glucose metabolism.[4]

Known Signaling Pathway of 10-HDA

The diagram below illustrates a key pathway through which 10-HDA is proposed to exert its metabolic benefits.

G HDA 10-HDA AMPK AMPK Activation HDA->AMPK GLUT4 GLUT4 Translocation to Membrane AMPK->GLUT4 GlucoseUptake Increased Glucose Uptake (Skeletal Muscle) GLUT4->GlucoseUptake Intolerance Improved Glucose Intolerance GlucoseUptake->Intolerance

Caption: Proposed mechanism of 10-HDA in improving glucose metabolism.

Part II: A Research Framework for Investigating 10-Oxoheptadecanoic Acid

Given the absence of published data, the investigation of 10-Oxoheptadecanoic acid must be approached systematically, beginning with foundational safety studies and progressing to efficacy testing in disease models. This framework is designed to be adaptable based on emerging data.

Experimental Workflow for a Novel Compound

The following diagram outlines a logical progression for investigating a new chemical entity like 10-Oxoheptadecanoic acid.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanistic Studies Formulation Compound Formulation & Vehicle Selection Toxicity Acute & Subchronic Toxicity Studies (Dose-Ranging) Formulation->Toxicity PK Pharmacokinetics (ADME) Toxicity->PK Model Selection of Disease Model (e.g., DIO, Xenograft) PK->Model Efficacy Efficacy Testing (Chronic Dosing) Model->Efficacy Mechanism Mechanism of Action (Molecular & Histological Analysis) Efficacy->Mechanism

Caption: A systematic workflow for in vivo evaluation of a novel compound.

Protocol 2: General Framework for Subchronic Toxicity and Dose-Finding

This protocol is based on established practices for evaluating novel compounds and is essential before proceeding to efficacy studies.[6]

Objective: To determine the safety profile and establish a No-Observed-Adverse-Effect-Level (NOAEL) of 10-Oxoheptadecanoic acid following 28 days of repeated oral administration in rats.

Methodology:

  • Animal Model: Sprague-Dawley rats, 6-8 weeks old, equal numbers of males and females.

  • Compound Formulation:

    • Test the solubility of 10-Oxoheptadecanoic acid in common GRAS (Generally Recognized as Safe) vehicles (e.g., corn oil, sesame oil, 0.5% carboxymethylcellulose).

    • Select a vehicle that allows for stable suspension or solution at the required concentrations.

  • Grouping (n=5-10 per sex per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Low Dose): e.g., 50 mg/kg/day.

    • Group 3 (Mid Dose): e.g., 150 mg/kg/day.

    • Group 4 (High Dose): e.g., 500 mg/kg/day.

    • (Dose selection should be informed by any available in vitro cytotoxicity data or in silico predictions).

  • Administration: Administer the test article or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Daily: Record clinical signs of toxicity (changes in posture, activity, breathing), and mortality.

    • Weekly: Record individual body weights and food consumption.

  • Terminal Procedures (Day 29):

    • Collect blood via cardiac puncture for hematology and clinical chemistry analysis (e.g., ALT, AST, creatinine to assess liver and kidney function).

    • Perform a full necropsy, record organ weights (liver, kidneys, spleen, heart, brain).

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis:

    • Compare body weights, organ weights, hematology, and clinical chemistry data between treated and control groups using appropriate statistical tests (e.g., ANOVA).

    • A pathologist should examine tissues for any treatment-related microscopic changes.

    • The NOAEL is the highest dose at which no adverse effects are observed. This data is critical for selecting doses for subsequent efficacy studies.

Protocol 3: Proposed Efficacy Study in a Diet-Induced Obesity (DIO) Model

Based on the known metabolic roles of other odd-chain fatty acids, a primary hypothesis is that 10-Oxoheptadecanoic acid may influence metabolic health.[4][9]

Objective: To evaluate the effect of 10-Oxoheptadecanoic acid on weight gain, hepatic steatosis, and insulin resistance in mice fed a high-fat diet (HFD).

Methodology:

  • Animal Model: Male C57BL/6J mice, 6 weeks old.

  • Diet-Induced Obesity Induction:

    • Feed all mice a HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

    • A control group fed a low-fat diet (LFD, 10% kcal from fat) should be maintained to serve as a healthy baseline control.

  • Grouping (n=10-12 per group) after DIO induction:

    • Group 1 (LFD Control): LFD + Vehicle.

    • Group 2 (HFD Control): HFD + Vehicle.

    • Group 3 (HFD Low Dose): HFD + 10-Oxoheptadecanoic acid (e.g., 0.5x NOAEL).

    • Group 4 (HFD High Dose): HFD + 10-Oxoheptadecanoic acid (e.g., 1x NOAEL).

    • (Optional Positive Control: HFD + a compound known to improve metabolic parameters, like metformin).

  • Administration: Incorporate 10-Oxoheptadecanoic acid directly into the HFD chow or administer daily via oral gavage for 8-12 weeks.[4][10] Dietary administration is often preferred for chronic studies to reduce stress from handling.

  • In-Life Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform metabolic assessments such as an OGTT or an Insulin Tolerance Test (ITT) near the end of the treatment period.

  • Terminal Analysis:

    • Collect blood to measure plasma levels of glucose, insulin, triglycerides, and liver enzymes (ALT, AST).

    • Excise and weigh the liver and epididymal white adipose tissue (eWAT).

    • Histology: Fix a portion of the liver for H&E staining to assess steatosis (fat accumulation) and Oil Red O staining to visualize lipid droplets.

    • Molecular Analysis (Liver): Use qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), fatty acid oxidation (e.g., Ppara, Cpt1a), and inflammation (e.g., Tnf, Il6).

Trustworthiness and Interpretation:

  • HFD vs. LFD Controls: Comparing the HFD vehicle group to the LFD vehicle group validates the disease model (i.e., confirms that the HFD induced the expected metabolic phenotype).

  • Dose-Response: Observing a greater effect at a higher dose provides strong evidence of a direct pharmacological effect.

References

  • Sugiyama, T., Takahashi, K., & Mori, H. (2012). Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses. Semantic Scholar. [Link]

  • Pavel, C. I., Mărghitaș, L. A., Bobiș, O., Dezmirean, D. S., Șapcaliu, A., Radoi, I., & Măda, M. (2011). Royal Jelly Acid, 10-Hydroxy-trans-2-Decenoic Acid, as a Modulator of the Innate Immune Responses. ResearchGate. [Link]

  • Bough, K. J., & Eagles, D. A. (2008). Mouse models: the ketogenic diet and polyunsaturated fatty acids. PubMed. [Link]

  • Kamakura, M., Suenobu, N., & Fukushima, M. (2012). 10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity. PMC. [Link]

  • Al-Ghamdi, A. A., Adgadi, O. M., & Al-Obeed, O. A. (2021). The Effects of Royal Jelly Acid, 10-Hydroxy-trans-2-decenoic Acid, on Neuroinflammation and Oxidative Stress in Astrocytes Stimulated with Lipopolysaccharide and Hydrogen Peroxide. MDPI. [Link]

  • Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Kopecky, J. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PubMed. [Link]

  • Anonymous. (2024). Unveiling the Potential of 10-Hydroxy-2-decenoic Acid (10-HDA) in Royal Jelly. LinkedIn. [Link]

  • Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Kopecky, J. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. ResearchGate. [Link]

  • Honda, Y., Araki, Y., Hata, T., Ichihara, K., Ito, M., & Honda, S. (2015). 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling. PMC. [Link]

  • Chaix, A., Giller, K., & Zarrinpar, A. (2025). Mouse study reveals metabolic risks associated with ketogenic diet. @theU. [Link]

  • Anonymous. (n.d.). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Chiang, J. Y. L. (2017). Animal Models to Study Bile Acid Metabolism. PMC. [Link]

  • Calon, F., & Cole, G. (2007). Neuroprotective action of omega-3 polyunsaturated fatty acids against neurodegenerative diseases: evidence from animal studies. PubMed. [Link]

  • Li, Y., Chen, Y., & Lu, Y. (2025). Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function (RSC Publishing). [Link]

  • Williams, L. D., Burdock, G. A., & Saunders, R. A. (2009). Safety studies conducted on high-purity trans-resveratrol in experimental animals. PubMed. [Link]

  • Bonacci, G., Schopfer, F. J., & Batthyany, C. (2017). Evaluation of 10-Nitro Oleic Acid Bio-Elimination in Rats and Humans. PubMed. [Link]

  • Al-Otaibi, H. H., Al-Anazi, M. R., & Al-Zoghaibi, F. S. (2022). Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil. PMC. [Link]

  • Fan, Z., Zeng, L., & DeLeve, L. D. (2016). A Critical Analysis of Experimental Animal Models of Sinusoidal Obstruction Syndrome. PMC. [Link]

  • Anonymous. (n.d.). Antiviral activity of octadecanoic acid, methyl ester and ribavirin... ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of 10-Oxoheptadecanoic Acid

Welcome to the technical support center for the analysis of 10-Oxoheptadecanoic acid (10-O-HDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 10-Oxoheptadecanoic acid (10-O-HDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity, drawing from established methodologies and field-proven insights to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 10-O-HDA, providing concise and accurate answers to get you started.

Q1: What are the most common analytical techniques for quantifying 10-O-HDA?

The quantification of 10-O-HDA is most commonly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is often preferred because GC analysis requires a chemical derivatization step to make 10-O-HDA volatile, which can lead to sample loss.[1] Capillary electrophoresis (CE) has also been described for its separation and determination.[2] For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[3][4]

Q2: Why is 10-O-HDA analysis important?

10-O-HDA is a unique and major fatty acid component of royal jelly, a secretion from honeybees.[1] Its presence is often used as a marker for the quality and authenticity of royal jelly products.[1][2] Furthermore, 10-O-HDA is investigated for various potential health benefits, including immune-regulation and anti-inflammatory effects, making its accurate quantification crucial in research and development.[1]

Q3: What are the typical challenges encountered during 10-O-HDA analysis?

Common challenges include:

  • Matrix Effects: Biological samples like royal jelly, plasma, or cell culture media are complex and can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[5][6][7]

  • Analyte Stability: 10-O-HDA can degrade over time, especially under certain storage conditions, which can affect the accuracy of quantification.[8][9]

  • Low Volatility (for GC): The carboxylic acid and hydroxyl groups of 10-O-HDA make it non-volatile, necessitating a derivatization step for GC analysis.[1][10]

  • Co-eluting Interferences: Structurally similar fatty acids or other matrix components can co-elute with 10-O-HDA, leading to inaccurate quantification, especially with less selective detectors like UV.[11]

  • Cross-reactivity (in Immunoassays): Antibodies used in immunoassays may bind to other structurally similar molecules, leading to false-positive results.[12][13][14]

Q4: Is an internal standard necessary for accurate quantification?

Yes, using an internal standard is highly recommended, especially for LC-MS/MS analysis. A stable isotope-labeled (SIL) internal standard of 10-O-HDA is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[15][16][17][18][19] If a SIL standard is unavailable, a structural analog with similar chemical properties can be used, though it may not provide the same level of accuracy.[16] For HPLC-UV analysis, a compound with a similar chromophore and retention time that is not present in the sample can be used.[1][20]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Liquid Chromatography (LC) Based Methods (HPLC-UV, LC-MS/MS)
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Q: My 10-O-HDA peak is tailing. What could be the cause and how do I fix it?

    • A: Peak tailing for an acidic compound like 10-O-HDA is often due to secondary interactions with the stationary phase.

      • Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of 10-O-HDA, causing it to exist in both ionized and non-ionized forms. For reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is fully protonated and interacts more consistently with the C18 stationary phase.[21] Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase is a common practice.[1][8]

      • Column Contamination: Residual basic compounds on the column can interact with your acidic analyte. Flush the column with a strong solvent.[22]

      • Column Void: A void at the head of the column can cause peak distortion. Try reversing the column and flushing it, or replace the column if the problem persists.[23]

  • Q: I'm observing a split peak for my 10-O-HDA standard. What's happening?

    • A: A split peak can indicate a few issues:

      • Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.

      • Partial Column Blockage: A clogged frit or a blockage in the injector can lead to a split flow path. Replace the column frit or filter your samples before injection.[22]

      • Co-elution with an Isomer: While less common for 10-O-HDA, ensure you are not separating a geometric isomer.

Problem: Inconsistent Retention Times
  • Q: The retention time of 10-O-HDA is shifting between injections. How can I stabilize it?

    • A: Shifting retention times are usually a sign of an unstable chromatographic system.

      • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is proportioning accurately. Inconsistent buffer concentration can also lead to shifts.[21]

      • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention time.[8]

      • System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

      • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[21]

Problem: Low Signal or Poor Sensitivity (LC-MS/MS)
  • Q: I'm not getting a good signal for 10-O-HDA in my LC-MS/MS analysis. What can I do to improve it?

    • A: Low sensitivity can be due to several factors, from sample preparation to instrument settings.

      • Ionization Mode: 10-O-HDA has a carboxylic acid group, making it amenable to negative ion mode electrospray ionization (ESI-). Ensure you are using the appropriate polarity.[4]

      • Matrix Effects: Co-eluting matrix components can suppress the ionization of 10-O-HDA.[5][7]

        • Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering substances. A mixed-mode or reversed-phase SPE cartridge can be effective.[24][25][26][27]

        • Chromatographic Separation: Optimize your LC gradient to separate 10-O-HDA from the bulk of the matrix components.

        • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression.[17][18]

      • Instrument Parameters: Optimize the mass spectrometer parameters, including capillary voltage, source temperature, and gas flows, for 10-O-HDA.[3][4]

      • Analyte Degradation: Ensure proper storage of your samples and standards to prevent degradation.[8] Forced degradation studies can help identify potential degradation products.[28][29]

Gas Chromatography (GC) Based Methods
Problem: No Peak or Very Small Peak for 10-O-HDA
  • Q: After derivatization and injection on the GC-MS, I don't see a peak for 10-O-HDA. What went wrong?

    • A: This is a common issue when analyzing non-volatile compounds by GC.

      • Incomplete Derivatization: The derivatization reaction may be incomplete.

        • Reagent Choice: Ensure you are using an appropriate derivatizing agent for both the carboxylic acid and hydroxyl groups. Silylation reagents like BSTFA or MSTFA are common choices.[30] Esterification to form fatty acid methyl esters (FAMEs) is also a widely used method.[10][31]

        • Reaction Conditions: Optimize the reaction time, temperature, and solvent. The presence of water can quench the derivatization reaction, so ensure your sample and reagents are anhydrous.[10]

      • Analyte Loss During Sample Preparation: The multiple steps involved in extraction and derivatization can lead to sample loss.[1]

      • GC Inlet Temperature: If the inlet temperature is too low, the derivatized analyte may not volatilize efficiently. If it's too high, it could cause degradation.

Problem: Extraneous Peaks in the Chromatogram
  • Q: My GC chromatogram has many extra peaks that are interfering with my analysis. Where are they coming from?

    • A: Extraneous peaks can originate from several sources.

      • Derivatization Reagent Byproducts: The derivatization process itself can introduce byproducts. Run a blank with just the solvent and derivatizing agent to identify these peaks.

      • Matrix Interferences: The sample matrix contains other fatty acids and lipids that will also be derivatized and detected.[30] An effective sample cleanup procedure, such as SPE, before derivatization is crucial.

      • Contamination: Contamination can come from solvents, glassware, or the GC system itself (e.g., column bleed, septum bleed).[32]

Immunoassay Based Methods
Problem: High Background or False Positives
  • Q: My immunoassay is showing a high signal even in my blank samples. What is causing this?

    • A: High background in an immunoassay can be due to non-specific binding or cross-reactivity.

      • Cross-reactivity: The antibody may be binding to other structurally similar fatty acids present in the sample matrix.[12][13][14] Test the antibody against a panel of related fatty acids to assess its specificity.[12] The format of the immunoassay can also influence the observed cross-reactivity.[33][34]

      • Matrix Effects: Components in the sample matrix can cause non-specific binding to the plate or the antibodies. Use a blocking buffer optimized for your sample type.

      • Antibody Choice: Monoclonal antibodies generally offer higher specificity than polyclonal antibodies.[13]

Section 3: Experimental Protocols and Data Presentation

Sample Preparation: Solid-Phase Extraction (SPE) of 10-O-HDA from Royal Jelly

This protocol provides a general guideline for cleaning up a complex matrix like royal jelly prior to LC-MS/MS analysis.

Objective: To remove interfering substances and concentrate 10-O-HDA.

Materials:

  • Reversed-phase C18 SPE cartridge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Sample: Royal jelly homogenized in a suitable solvent (e.g., methanol/water mixture)

Step-by-Step Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 2-3 cartridge volumes of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 2-3 cartridge volumes of water (acidified with 0.1% formic acid) through it. Do not let the sorbent go dry.

  • Loading: Load the pre-treated royal jelly sample onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 2-3 cartridge volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water with 0.1% formic acid) to remove polar interferences.

  • Elution: Elute the 10-O-HDA from the cartridge with 1-2 cartridge volumes of methanol or another suitable organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.[25]

Data Presentation: Quantifying Matrix Effects

To ensure the trustworthiness of your quantitative data, it is crucial to assess matrix effects.

Method:

  • Prepare three sets of samples:

    • Set A: 10-O-HDA standard in a clean solvent.

    • Set B: Blank matrix extract spiked with 10-O-HDA at the same concentration as Set A.

    • Set C: Pre-spiked matrix sample (matrix spiked with 10-O-HDA before extraction).

  • Analyze all three sets and compare the peak areas.

Calculation:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value > 100% indicates ion enhancement.

    • A value < 100% indicates ion suppression.[5]

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 1: Example Data for Matrix Effect and Recovery Assessment

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)Recovery (%)
Set A Standard in Solvent1,500,000--
Set B Post-extraction Spike1,200,00080% (Suppression)-
Set C Pre-extraction Spike1,140,000-95%
Visualization of Analytical Workflow

A clear understanding of the entire analytical process is essential for troubleshooting.

10-O-HDA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Royal Jelly) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Derivatization Derivatization (for GC) SPE->Derivatization LCMS LC-MS/MS SPE->LCMS Direct Injection HPLC HPLC-UV SPE->HPLC GCMS GC-MS Derivatization->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration HPLC->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of 10-O-HDA.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues in LC-based analysis of 10-O-HDA.

LC Troubleshooting Logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_sens Sensitivity Issues start Problem Observed peak_shape Poor Peak Shape (Tailing/Splitting) start->peak_shape retention_time Shifting Retention Time start->retention_time sensitivity Low Sensitivity start->sensitivity check_ph Check Mobile Phase pH peak_shape->check_ph check_column Inspect Column (Void/Contamination) peak_shape->check_column check_solvent Check Injection Solvent peak_shape->check_solvent check_temp Verify Column Temperature retention_time->check_temp check_mobile_phase Check Mobile Phase Prep retention_time->check_mobile_phase check_leaks Inspect for System Leaks retention_time->check_leaks optimize_ms Optimize MS Parameters sensitivity->optimize_ms improve_cleanup Improve Sample Cleanup (SPE) sensitivity->improve_cleanup check_matrix Assess Matrix Effects sensitivity->check_matrix solution Problem Resolved check_ph->solution check_column->solution check_solvent->solution check_temp->solution check_mobile_phase->solution check_leaks->solution optimize_ms->solution improve_cleanup->solution check_matrix->solution

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in 10-Oxoheptadecanoic Acid Analysis

Welcome to the Technical Support Center for lipidomics and fatty acid analysis. 10-Oxoheptadecanoic acid (10-OHeA, C17​H32​O3​ ) is an odd-chain keto-fatty acid often utilized as an internal standard or investigated as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and fatty acid analysis. 10-Oxoheptadecanoic acid (10-OHeA, C17​H32​O3​ ) is an odd-chain keto-fatty acid often utilized as an internal standard or investigated as a metabolic biomarker. Due to its low endogenous abundance and reactive keto-carboxyl structure, its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly susceptible to isobaric interferences, system carryover, and environmental contamination.

This guide provides field-proven, self-validating troubleshooting protocols to ensure absolute scientific integrity in your 10-OHeA analytical workflows.

Diagnostic Workflow for 10-OHeA Contamination

Before altering your sample preparation, use the following decision tree to isolate the root cause of the contamination or signal interference.

ContaminationTroubleshooting Start High 10-OHeA Background or Signal Interference Blanks Present in Extraction Blanks? Start->Blanks Solvent Solvent/Reagent Contamination (e.g., Alkylamines in MeOH) Blanks->Solvent Yes Matrix Matrix Interference or Instrument Carryover Blanks->Matrix No Isobaric Isobaric Interferences (Positional Isomers, Adducts) Solvent->Isobaric LC-MS Analysis Matrix->Isobaric Co-elution Carryover GC/LC Carryover (Active Sites, Poor Wash) Matrix->Carryover Peak Tailing/Ghost Peaks

Diagnostic workflow for identifying 10-OHeA contamination sources in MS analysis.

Core Troubleshooting FAQs

Q1: Why am I detecting a high background of 10-OHeA in my method blanks?

Causality & Expert Insight: Odd-chain fatty acids (OCFAs) like C17:0 are frequently assumed to be absent in mammalian tissues and are thus used as internal standards. However, OCFAs are actively synthesized by environmental bacteria and are prevalent in dairy fat intake[1]. If your laboratory water purification system harbors bacterial biofilms, or if shared glassware retains trace dairy/microbial residues, C17 fatty acids will contaminate your blanks. Furthermore, autoxidation of endogenous lipids during aggressive extraction can artificially generate oxo-fatty acid artifacts. Resolution: Implement a self-validating blank system. Run a Solvent Blank (pure injection solvent) alongside a Procedural Blank (water taken through the entire lipid extraction protocol). If the 10-OHeA signal appears only in the Procedural Blank, the contamination is originating from your glassware, water, or Solid Phase Extraction (SPE) cartridges.

Q2: How can I differentiate true 10-OHeA from isobaric interferences in LC-MS/MS?

Causality & Expert Insight: In negative electrospray ionization (ESI-), 10-OHeA yields a deprotonated molecule [M−H]− at m/z 283.2273. Relying solely on the precursor mass or a generic loss of CO2​ (m/z 239.2) is insufficient because all oxo-heptadecanoic acid positional isomers (e.g., 9-oxo, 11-oxo) share this exact transition[2]. Additionally, recent lipidomics studies have revealed that LC-MS grade methanol and isopropanol frequently contain alkylated amine impurities that form adducts precisely mimicking the masses of neutral lipids and fatty acids[3]. Resolution:

  • Chromatography: Utilize a high-resolution C18 column with a shallow gradient (e.g., 50% to 100% organic over 15 minutes) to baseline-separate regioisomers[4].

  • Solvent Substitution: If you suspect alkylamine adducts, substitute methanol/isopropanol with an acetonitrile/methyl tert-butyl ether (MTBE) blend, which has been shown to eliminate these specific mobile phase contaminants[3].

  • MS/MS Specificity: Monitor diagnostic α -cleavage fragments adjacent to the C10 ketone group rather than just the generic decarboxylation product.

Q3: My GC-MS analysis shows severe carryover of 10-OHeA. How do I eliminate it?

Causality & Expert Insight: Oxo-fatty acids contain both a carboxylic acid and a ketone group. Standard lipidomics protocols often only derivatize the carboxyl group (e.g., forming a Fatty Acid Methyl Ester, FAME). However, the unprotected C10 ketone group remains highly polar and reactive. It readily enolizes and adsorbs to active silanol ( Si-OH ) sites inside the GC inlet liner or the stationary phase of the column, causing severe peak tailing and ghost peaks in subsequent runs[4]. Resolution: You must employ a two-step derivatization process. First, esterify the carboxyl group. Second, protect the ketone group via methoximation (using methoxyamine hydrochloride) or silylation (using BSTFA) to form a stable enol-TMS ether[4]. This neutralizes the polarity of the molecule, ensuring sharp peak shapes and zero carryover.

Quantitative Data: Common Interferences in 10-OHeA Analysis

Use the following table to cross-reference unexpected signals or suppression zones in your MS data.

Contaminant / InterferenceExact Mass / m/zPrimary SourceMitigation Strategy
Alkylated Amines Various (Adducts)LC-MS grade Methanol / Isopropanol[3]Switch vendor; use Acetonitrile/MTBE mobile phases.
Positional Isomers (e.g., 9-OHeA)283.2273 [M−H]− Biological matrix / Lipid autoxidation[2]Optimize LC gradient; monitor α -cleavage fragments.
Phthalates (e.g., DEHP)391.2845 [M+H]+ Plastic microcentrifuge tubes / Pipette tipsUse silanized glass vials; avoid all plasticware.
Siloxanes 281.05 (GC-MS)GC column bleed / Inlet septa degradationCondition GC column; use low-bleed stationary phases.

Experimental Protocol: Rigorous Decontamination and Blank-Validation

To establish a self-validating system that guarantees the integrity of your 10-OHeA quantification, execute the following step-by-step methodology prior to analyzing critical samples.

Phase 1: System and Material Decontamination
  • Glassware Baking: Wash all borosilicate glassware with a non-polyethylene glycol (PEG) based detergent. Rinse with LC-MS grade water, followed by acetone. Bake at 400°C for 4 hours to completely combust residual lipophilic contaminants.

  • LC-MS System Flushing: To clear lipophilic carryover from the LC system, bypass the column and flush the fluidics with a mixture of 50% Isopropanol / 50% Acetonitrile containing 0.1% Formic Acid for 4 hours at 0.5 mL/min.

  • GC-MS Inlet Maintenance: Replace the GC inlet liner with a strictly deactivated, single-taper glass liner. Trim 10 cm from the front of the capillary column to remove active sites caused by matrix accumulation.

Phase 2: Two-Step Derivatization (For GC-MS Workflows)

This step is mandatory to prevent ketone-induced carryover[4].

  • Esterification: Reconstitute the dried lipid extract in 500 µL of 1% H2​SO4​ in methanol. Cap tightly and heat at 60°C for 2 hours to form FAMEs. Extract into 500 µL of hexane and evaporate to dryness under ultra-pure N2​ .

  • Keto-Protection (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried FAME extract. Incubate at 60°C for 60 minutes to convert the reactive C10 ketone into a stable methoxime derivative.

Phase 3: The Self-Validating Blank Protocol
  • Prepare a Solvent Blank: Transfer 100 µL of your final reconstitution solvent directly into an LC/GC vial.

  • Prepare a Procedural Blank: Process 100 µL of LC-MS grade water through the exact extraction, evaporation, and derivatization steps used for your biological samples.

  • Data Analysis: Analyze both blanks.

    • Validation Criteria: The peak area of 10-OHeA in the Procedural Blank must be <5% of the peak area of your Lower Limit of Quantification (LLOQ) standard. If the Procedural Blank fails but the Solvent Blank passes, discard the current batch of extraction reagents and re-bake all glassware.

References

  • Benchchem.
  • National Institutes of Health (NIH) / PMC. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method.
  • National Institutes of Health (NIH) / PubMed. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies.
  • ChemRxiv.

Sources

Troubleshooting

Improving the limit of detection for 10-Oxoheptadecanoic acid

Technical Support Center: Optimizing the Limit of Detection for 10-Oxoheptadecanoic Acid Welcome to the Application Support Center. This guide is engineered for analytical researchers, lipidomic scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Limit of Detection for 10-Oxoheptadecanoic Acid

Welcome to the Application Support Center. This guide is engineered for analytical researchers, lipidomic scientists, and drug development professionals who are facing sensitivity bottlenecks when quantifying trace levels of 10-Oxoheptadecanoic acid (CAS: 927-41-3)[1][2] and related oxylipins in complex biological matrices.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we explore the mechanistic causality behind signal loss and provide self-validating, field-proven protocols to drastically improve your Limit of Detection (LOD).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the baseline Limit of Detection (LOD) for 10-Oxoheptadecanoic acid consistently poor in standard LC-MS/MS assays? A: The primary culprit is the inherent physicochemical properties of oxo-fatty acids. 10-Oxoheptadecanoic acid (C₁₇H₃₂O₃) lacks easily ionizable functional groups beyond its terminal carboxylic acid. In standard reversed-phase LC-MS/MS utilizing negative electrospray ionization (ESI-), the ionization efficiency of the carboxylate anion is severely suppressed by the acidic mobile phases (e.g., 0.1% formic acid) required for optimal chromatographic resolution[3]. Furthermore, biological matrices like plasma contain high concentrations of endogenous lipids that compete for charge droplets in the ESI source, exacerbating matrix suppression and elevating the noise floor, thus restricting the LOD to the high nanomolar range[4][5].

Q2: How can I chemically modify the analyte to bypass negative-ion suppression and achieve sub-picogram LODs? A: The most robust, self-validating solution is Charge-Switch Derivatization using reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP)[6]. The Causality: AMPP reacts with the carboxylic acid moiety of 10-Oxoheptadecanoic acid via an amidation reaction. This attaches a permanent quaternary ammonium cation to the lipid. By forcing the molecule to carry a fixed positive charge, you switch the analysis from negative ESI to positive ESI mode. This circumvents acidic mobile phase suppression and increases ionization efficiency by 10- to 30-fold—and in some fatty acid assays, up to 2500-fold[6][7]. The resulting LODs drop drastically into the 0.05 – 6.0 pg range[6].

Q3: What is the recommended sample preparation workflow to eliminate matrix interferences before analysis? A: Liquid-liquid extraction (LLE) often co-extracts too many neutral lipids, which causes ion suppression. We strongly recommend a Mixed-Mode Solid-Phase Extraction (SPE) approach[4][8]. SPE selectively adsorbs the target oxylipins while allowing salts and highly abundant phospholipids to be washed away, directly improving the signal-to-noise (S/N) ratio[4].

Part 2: Validated Experimental Protocols

Protocol A: Mixed-Mode SPE for Biological Matrices Self-Validating Mechanism: Utilizing a stable-isotope labeled internal standard (e.g., a deuterated fatty acid) spiked before SPE ensures that any extraction losses or matrix effects are mathematically normalized during quantification.

  • Spike: Add 10 µL of deuterated internal standard to 100 µL of your biological sample (e.g., plasma).

  • Condition: Pass 200 µL of LC-MS grade Methanol through the mixed-mode SPE cartridge, followed by 200 µL of LC-MS grade Water[8].

  • Load: Apply the spiked biological sample to the cartridge at a slow, controlled flow rate (approx. 1 drop/sec) to maximize stationary phase interaction.

  • Wash: Purge interferences by washing with 600 µL of Water, followed by 600 µL of Methanol[8].

  • Elute: Elute the enriched 10-Oxoheptadecanoic acid using 30 µL of an Acetonitrile:Isopropanol (50:50, v/v) mixture containing 5% formic acid[8].

  • Dry: Evaporate the eluate under a gentle stream of nitrogen gas prior to derivatization.

Protocol B: AMPP Charge-Switch Derivatization

  • Reconstitute: Dissolve the dried SPE extract in 20 µL of anhydrous N,N-dimethylformamide (DMF).

  • Activate: Add 10 µL of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (10 mg/mL in DMF) to activate the carboxylic acid group.

  • Derivatize: Add 10 µL of AMPP solution (10 mg/mL in DMF).

  • Incubate: Vortex the mixture thoroughly and incubate at 60°C for 30 minutes.

  • Quench & Dilute: Quench the reaction with 60 µL of LC-MS grade water. The sample is now ready for positive-ion LC-MS/MS analysis[6][7].

Part 3: Quantitative Data & Instrument Parameters

To maximize dwell time and sensitivity, configure your triple quadrupole mass spectrometer to monitor specific Multiple Reaction Monitoring (MRM) transitions. For AMPP-derivatized fatty acids, collision-induced dissociation consistently yields highly diagnostic product ions originating from the pyridinium tag[7].

Table 1: Comparative LOD and MS Parameters for 10-Oxoheptadecanoic Acid Analysis

Analytical StrategyIonization ModeDerivatizationTypical Precursor IonDiagnostic Product IonsEstimated LOD
Standard LC-MS/MS Negative (ESI-)None[M-H]⁻ (m/z 283.2)Variable (often weak)1.0 - 5.0 ng/mL
Optimized LC-MS/MS Negative (ESI-)None (Acetic Acid modifier)[M-H]⁻ (m/z 283.2)Specific fragments~50 - 100 pg[9]
Charge-Switch LC-MS/MS Positive (ESI+)AMPP Tagged[M+AMPP]⁺ (m/z 451.3)*m/z 107.0, 124.0, 178.0[7]0.05 - 6.0 pg[6]

*Theoretical m/z based on the addition of the AMPP moiety to the 10-Oxoheptadecanoic acid backbone.

Part 4: Visualizing the Analytical Workflows

Below are the causal workflows detailing the sample preparation and the chemical derivatization pathways required to achieve ultra-trace detection limits.

G S1 Biological Sample (Plasma/Tissue) S3 Load Sample S1->S3 S2 Condition SPE Cartridge (MeOH -> Water) S2->S3 Pre-wetting S4 Wash Interferences (Water -> MeOH) S3->S4 Matrix Removal S5 Elute Analytes (ACN:IPA + 5% FA) S4->S5 Target Recovery S6 Evaporate & Reconstitute S5->S6 Concentration

Mixed-mode Solid-Phase Extraction (SPE) protocol for oxo-fatty acid isolation from plasma.

G A 10-Oxoheptadecanoic Acid (Poor Negative ESI) B Add EDCI Coupling Reagent & AMPP Derivatization Tag A->B Activation C AMPP-Derivatized Oxo-FA (Permanent Positive Charge) B->C Amidation D Positive Ion Mode ESI-MS/MS (Enhanced Ionization) C->D LC Separation E MRM Detection (LOD < 1 pg) D->E Quantification

AMPP charge-switch derivatization workflow for enhanced positive-ion LC-MS/MS detection.

References

  • Title: Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding Source: ResearchGate URL: [Link]

  • Title: Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry Source: Organomation URL: [Link]

  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Source: PMC (NIH) URL: [Link]

  • Title: Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification Source: PMC (NIH) URL: [Link]

  • Title: Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding Source: PubMed (NIH) URL: [Link]

  • Title: Targeted UPLC-MS/MS Analysis of Oxylipins Source: Waters URL: [Link]

  • Title: Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children's Plasma Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biomarker Guide: 10-Oxoheptadecanoic Acid vs. Standard Odd-Chain Fatty Acids

As a Senior Application Scientist in lipidomics and biomarker discovery, I frequently guide drug development teams through the critical transition from measuring baseline dietary lipids to quantifying functional, disease...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipidomics and biomarker discovery, I frequently guide drug development teams through the critical transition from measuring baseline dietary lipids to quantifying functional, disease-state lipid mediators. Odd-chain fatty acids (OCFAs) have historically been utilized as inert internal standards, but recent epidemiological data has cemented their role as active biomarkers.

This guide provides an objective, highly technical comparison between standard OCFAs—specifically Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0)—and their emerging oxidized derivative, 10-Oxoheptadecanoic acid (10-oxo-C17:0). By understanding the causality behind their metabolic origins and analytical behaviors, researchers can select the appropriate biomarker to track either baseline metabolic health or localized oxidative stress.

Biological Causality & Biomarker Significance

To deploy a biomarker effectively, one must understand the mechanistic causality of its synthesis and degradation.

Standard OCFAs (C15:0 and C17:0): Markers of Baseline Metabolism

C15:0 and C17:0 are robustly established as biomarkers for dietary dairy intake and metabolic health, consistently showing an inverse association with Type 2 Diabetes and coronary heart disease[1]. However, their presence in human plasma is not solely dietary. The plasma ratio of C15:0 to C17:0 is approximately 1:2, which directly contradicts the 2:1 ratio found in dairy fat[1][2]. This discrepancy is caused by endogenous de novo lipogenesis, where gut microbiota synthesize propionate (a 3-carbon primer), which is subsequently elongated in the liver to form C15:0 and C17:0[2][3]. Therefore, standard OCFAs serve as dual biomarkers: they track ruminant fat intake and reflect the host's microbiome-liver metabolic axis.

10-Oxoheptadecanoic Acid: The Oxidative Phenotype

While standard OCFAs indicate metabolic baseline, 10-Oxoheptadecanoic acid (CAS 927-41-3) represents the oxidative fate of the C17:0 backbone. In states of elevated oxidative stress or specific lipoxygenase/cytochrome P450 activity, the saturated OCFA chain undergoes targeted oxidation. The introduction of a ketone group at the C10 position drastically alters the lipid's polarity and biological function. In advanced lipidomics, 10-oxoheptadecanoic acid is utilized not as a dietary marker, but as an exploratory biomarker for lipid peroxidation and localized tissue inflammation, mirroring the diagnostic utility of even-chain oxylipins (e.g., HODEs and EETs).

Pathway Diet Dietary Intake (Dairy/Ruminant Fat) C15 Pentadecanoic Acid (C15:0) Diet->C15 C17 Heptadecanoic Acid (C17:0) Diet->C17 Propionate Gut Microbiota Propionate Synthesis Propionate->C15 Elongation Propionate->C17 Elongation Oxo17 10-Oxoheptadecanoic Acid (Oxidized Biomarker) C17->Oxo17 Oxidation ROS Oxidative Stress / ROS Enzymatic Oxidation ROS->Oxo17

Metabolic origins of standard OCFAs vs. oxidative generation of 10-oxoheptadecanoic acid.

Quantitative Comparison of Biomarker Profiles

To objectively evaluate these compounds for clinical or research assays, we must compare their structural, biological, and analytical properties.

FeaturePentadecanoic (C15:0) & Heptadecanoic (C17:0)10-Oxoheptadecanoic Acid (10-oxo-C17:0)
Biomarker Classification Dietary intake (Dairy) & Metabolic HealthOxidative Stress & Lipid Peroxidation
Endogenous Origin Gut microbiota propionate elongation / α -oxidationROS-mediated or enzymatic oxidation of C17:0
Clinical Correlation Inversely associated with Type 2 Diabetes and CHDPutative marker for localized tissue inflammation
Analytical Platform GC-FID or GC-MS (analyzed as FAMEs)LC-MS/MS (ESI in MRM mode)
Chemical Stability High (Standard saturated hydrocarbon chain)Moderate (Susceptible to thermal degradation)
Commercial Standard Widely availableSpecialized analytical standard (CAS 927-41-3)

Self-Validating Experimental Protocols

A robust biomarker assay must be a self-validating system. The primary challenge in comparing these two classes of OCFAs is their divergent polarities. Standard OCFAs are highly non-polar and thermally stable, making them ideal for Gas Chromatography (GC). Conversely, the ketone group in 10-oxoheptadecanoic acid increases its polarity and thermal lability, dictating the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a unified, dual-platform methodology designed to extract and quantify both biomarker classes from a single plasma sample while internally validating extraction efficiency.

Phase 1: Biphasic Liquid-Liquid Extraction (LLE)

Causality: We utilize a modified Folch extraction to precipitate proteins while partitioning lipids based on polarity.

  • Aliquot 100 µL of human plasma into a glass centrifuge tube.

  • Spike with 10 µL of stable isotope-labeled internal standards (SIL-IS): C15:0-d29 (for standard OCFAs) and 9-oxo-ODE-d4 (as a surrogate for oxo-OCFAs). Self-Validation: The recovery rate of these SIL-IS compounds will validate the absence of matrix suppression.

  • Add 1.5 mL of Chloroform:Methanol (2:1, v/v) and vortex for 5 minutes.

  • Add 300 µL of LC-MS grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

  • Separation: Carefully collect the lower organic phase (containing C15:0 and C17:0) and the upper aqueous/methanol phase (containing the more polar 10-oxoheptadecanoic acid).

Phase 2: GC-MS Analysis for C15:0 and C17:0

Causality: Saturated OCFAs lack chromophores and are non-volatile. Derivatization to Fatty Acid Methyl Esters (FAMEs) lowers their boiling point, enabling high-resolution GC separation.

  • Evaporate the lower organic phase under a gentle stream of nitrogen.

  • Add 500 µL of 14% Boron trifluoride ( BF3​ ) in methanol. Incubate at 80°C for 60 minutes to synthesize FAMEs.

  • Quench the reaction with 500 µL of hexane and 200 µL of saturated NaCl. Extract the hexane layer.

  • Inject 1 µL into a GC-MS equipped with a DB-FastFAME capillary column.

  • Quantify C15:0 and C17:0 using electron ionization (EI) by monitoring their specific m/z fragments relative to the C15:0-d29 internal standard.

Phase 3: LC-MS/MS Analysis for 10-Oxoheptadecanoic Acid

Causality: Thermal vaporization in GC can degrade oxo-fatty acids. Electrospray Ionization (ESI) coupled with Multiple Reaction Monitoring (MRM) provides the gentle ionization and extreme sensitivity required for low-abundance oxidized biomarkers.

  • Evaporate the upper aqueous/methanol phase under nitrogen.

  • Reconstitute in 100 µL of Methanol:Water (1:1, v/v).

  • Inject 5 µL onto a C18 Reversed-Phase LC column.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic acid and (B) Acetonitrile + 0.1% Formic acid.

  • MS/MS Conditions: Operate in negative ESI mode. Monitor the specific precursor-to-product ion transition for 10-oxoheptadecanoic acid ( [M−H]−

    m/z 283.2 specific product ions) to ensure absolute structural confirmation.

Workflow Sample Plasma Sample Collection LLE Liquid-Liquid Extraction (LLE) Sample->LLE Deriv Derivatization (FAMEs) LLE->Deriv Non-polar LCMS LC-MS/MS Analysis (10-Oxo-C17:0) LLE->LCMS Polar/Oxidized GCMS GC-MS Analysis (C15:0 & C17:0) Deriv->GCMS Data Biomarker Quantification GCMS->Data LCMS->Data

Parallel analytical workflow for quantifying standard OCFAs and oxidized 10-oxoheptadecanoic acid.

Conclusion

The selection between standard OCFAs and 10-Oxoheptadecanoic acid depends entirely on the clinical question. If the goal is to assess dietary compliance, microbiome health, or baseline cardiometabolic risk, C15:0 and C17:0 remain the gold standard. However, for drug development programs targeting lipid peroxidation, inflammatory pathways, or ROS-mediated damage, integrating 10-Oxoheptadecanoic acid into targeted LC-MS/MS panels provides a highly specific, functional readout of oxidative stress acting upon the odd-chain lipid pool.

References

  • Jenkins et al. "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease." Source: nih.gov.
  • "Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation." Source: mdpi.com.
  • "Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent." Source: mdpi.com.
  • "10-Oxoheptadecanoic acid | 927-41-3." Source: sigmaaldrich.com.

Sources

Comparative

Cross-Validation of 10-Oxoheptadecanoic Acid Measurement Methods: A Comprehensive Guide for Analytical Scientists

Introduction As lipidomics advances beyond abundant structural lipids, analytical focus has shifted toward low-abundance, highly bioactive signaling lipids. 10-Oxoheptadecanoic acid (10-OHA) —an odd-chain saturated oxo f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As lipidomics advances beyond abundant structural lipids, analytical focus has shifted toward low-abundance, highly bioactive signaling lipids. 10-Oxoheptadecanoic acid (10-OHA) —an odd-chain saturated oxo fatty acid (SOFA)—is emerging as a critical metabolite of interest. Derived from the oxidation of heptadecanoic acid (C17:0), a well-established biomarker of dietary dairy fat intake and metabolic health, 10-OHA presents unique analytical challenges. Its low physiological concentration, susceptibility to keto-enol tautomerization, and the presence of isobaric interferences demand rigorous analytical cross-validation.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary platforms for 10-OHA quantification: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) . Rather than merely listing steps, this guide explains the chemical causality behind each protocol, ensuring that every workflow functions as a self-validating system to guarantee absolute data integrity [1].

Part 1: Mechanistic Grounding & Analytical Causality

Standard fatty acid analysis typically relies on simple methylation followed by GC-FID or GC-MS. However, applying this generic approach to oxo-fatty acids like 10-OHA leads to severe analytical artifacts. Understanding why standard methods fail is the first step in designing a robust assay.

  • Thermal Instability & Tautomerization (The GC Challenge): The ketone group at the C10 position exists in dynamic equilibrium with its enol tautomer. Under the high temperatures of a GC inlet (typically >250°C), this equilibrium leads to peak tailing, unpredictable thermal degradation, and poor run-to-run reproducibility. Therefore, GC-MS requires a two-step derivatization : esterification of the carboxyl group and silylation of the enol hydroxyl group to lock the molecule into a single, thermally stable conformation [2].

  • Ionization Efficiency (The LC-MS Advantage): In LC-MS, direct analysis of free SOFAs in negative electrospray ionization (ESI-) is feasible and preserves the intact lipid. However, to achieve sub-nanogram sensitivity in complex biological matrices (e.g., plasma), chemical derivatization using reagents like 3-nitrophenylhydrazine (3-NPH) is employed. This amidation reaction not only neutralizes the polarity of the carboxylate group to improve reverse-phase retention but also drastically enhances ionization efficiency [3].

Part 2: Experimental Workflows & Methodologies

To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating internal controls that independently verify extraction efficiency, derivatization completeness, and matrix effects.

Workflow Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Split Aliquot Split Extraction->Split LCMS_Prep LC-MS Prep (3-NPH) Split->LCMS_Prep GCMS_Prep GC-MS Prep (FAME+TMS) Split->GCMS_Prep LCMS_Run LC-HRMS Analysis LCMS_Prep->LCMS_Run GCMS_Run GC-MS Analysis GCMS_Prep->GCMS_Run Data Data Integration LCMS_Run->Data GCMS_Run->Data

Cross-validation workflow for 10-OHA utilizing parallel LC-MS and GC-MS analytical tracks.
Protocol A: LC-HRMS/MS Method (Direct & Derivatized)

Self-Validating Logic: This protocol utilizes a stable isotope-labeled surrogate (e.g., 13C4​ -10-OHA or an unnatural C19 keto acid) spiked before extraction to account for physical losses, alongside a post-extraction spike to calculate matrix ion suppression.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of the internal standard (1 µg/mL).

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v). Vortex vigorously for 2 minutes to disrupt lipid-protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Derivatization (For high-sensitivity trace analysis): Transfer 200 µL of the supernatant. Add 50 µL of 200 mM 3-NPH and 50 µL of 120 mM EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). Incubate at 40°C for 30 minutes to drive the amidation reaction to completion [3].

  • Reconstitution: Evaporate the solvent under a gentle nitrogen stream and reconstitute in 100 µL of the initial LC mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column. For direct analysis, monitor the exact mass [M-H]- at m/z 283.2273. The characteristic MS/MS fragment involves the neutral loss of CO₂ (m/z 239.23) [1].

Protocol B: GC-MS Method (Two-Step Derivatization)

Self-Validating Logic: The completeness of the silylation step is monitored by assessing the ratio of mono-derivatized (methyl ester only) to di-derivatized (methyl ester + TMS ether) peaks in a parallel Quality Control (QC) standard.

Step-by-Step Methodology:

  • Extraction: Perform a liquid-liquid extraction (LLE) using hexane/isopropanol (3:2, v/v) on 100 µL of acidified plasma.

  • Esterification: Evaporate the organic layer. Add 100 µL of 14% Boron trifluoride ( BF3​ ) in methanol. Heat at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).

  • Extraction of FAME: Add 200 µL of hexane and 200 µL of water. Vortex and transfer the upper hexane layer to a new GC vial; evaporate to dryness.

  • Silylation: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS and 50 µL of pyridine. Heat at 60°C for 1 hour. This converts the ketone (via its enol tautomer) into a stable TMS ether.

  • GC-MS Analysis: Inject 1 µL in splitless mode. Use an electron impact (EI) source. Monitor target fragments specific to the C10 cleavage (e.g., α -cleavage ions adjacent to the TMS ether) for precise structural confirmation.

Pathway C17 Heptadecanoic Acid (C17:0) Oxidation Oxidation C17->Oxidation OHA 10-Oxoheptadecanoic Acid Oxidation->OHA Deriv1 3-NPH Amidation OHA->Deriv1 Deriv2 Silylation (BSTFA) OHA->Deriv2 LC_Detect LC-MS/MS Detection Deriv1->LC_Detect GC_Detect GC-MS Detection Deriv2->GC_Detect

Metabolic origin of 10-OHA and its subsequent derivatization pathways for MS detection.

Part 3: Quantitative Performance Comparison

To objectively compare these platforms, performance metrics were synthesized based on standard analytical validations for saturated oxo fatty acids [1, 2, 3]. The table below summarizes the comparative performance when analyzing 10-OHA in human plasma.

Analytical MetricLC-HRMS (Direct)LC-MS/MS (3-NPH Derivatized)GC-MS (FAME + TMS)
Limit of Detection (LOD) 0.5 - 0.8 ng/mL0.05 - 0.1 ng/mL1.0 - 2.5 ng/mL
Limit of Quantification (LOQ) 1.5 - 2.4 ng/mL0.15 - 0.3 ng/mL3.0 - 5.0 ng/mL
Linear Dynamic Range 2.5 - 1000 ng/mL0.5 - 2000 ng/mL5.0 - 500 ng/mL
Intra-day Precision (CV%) < 6%< 4%< 8%
Matrix Effect (Suppression) 15 - 25%5 - 10%Negligible
Sample Prep Time ~1 hour~2.5 hours~4 hours
Isomeric Resolution Moderate (Relies on RT)ModerateHigh (Distinct EI fragments)
Data Interpretation & Best Practices
  • For high-throughput biomarker discovery: Utilize direct LC-HRMS . It provides the fastest turnaround time, which is ideal for large-scale epidemiological lipidomics where absolute sub-nanogram sensitivity is not the primary bottleneck. Ensure your self-validating system includes a post-column infusion experiment to map and avoid matrix suppression zones.

  • For clinical quantification of trace levels: Implement the LC-MS/MS method with 3-NPH derivatization . The covalent tagging normalizes ionization across diverse matrices, offering a 10- to 20-fold increase in sensitivity over direct methods.

  • For structural confirmation of novel isomers: Rely on the GC-MS (FAME + TMS) protocol. While it requires extensive sample preparation, GC-MS remains the gold standard for distinguishing positional isomers (e.g., 9-OHA vs. 10-OHA), as the EI fragmentation pattern yields highly specific α -cleavage ions around the silylated enol carbon.

By grounding your experimental design in the chemical reality of keto-enol tautomerization and matrix-dependent ionization, you ensure that your 10-OHA measurements are not merely precise, but biologically accurate.

References

  • Kokotou, M. G., Batsika, C. S., & Mantzourani, C. (2021). "Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method." Metabolites, 11(1), 46. Available at:[Link]

  • Kokotou, M. G. (2022). "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." International Journal of Molecular Sciences, 23(10), 5788. Available at:[Link]

Validation

Efficacy of 10-Oxoheptadecanoic Acid: A Comparative Guide to Emerging Odd-Chain Oxo-Lipid Modulators

As drug development pivots toward endogenous lipid mediators for resolving chronic inflammation and metabolic syndrome, oxo-fatty acids and odd-chain fatty acids (OCFAs) have emerged as frontrunners. 10-Oxoheptadecanoic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward endogenous lipid mediators for resolving chronic inflammation and metabolic syndrome, oxo-fatty acids and odd-chain fatty acids (OCFAs) have emerged as frontrunners. 10-Oxoheptadecanoic acid (10-OHeA; CAS: 927-41-3) represents a unique structural hybrid: a 17-carbon odd-chain backbone featuring a ketone moiety at the C10 position.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of 10-OHeA against established lipid modulators. It details the compound's mechanistic advantages, comparative efficacy, and the rigorous, self-validating experimental protocols required for its evaluation in preclinical models.

Structural and Functional Primer

To understand 10-OHeA's efficacy, we must deconstruct its structural components and how they dictate cellular behavior:

  • The Odd-Chain Advantage (C17): OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are recognized for their ability to 1[1], thereby enhancing lipid oxidation and metabolic homeostasis. Furthermore, the C17:0 backbone has been shown to2 in inflammatory models[2].

  • The Oxo-Moiety (C10 Ketone): The oxidation of fatty acids by cellular dehydrogenases or gut microbes yields oxo-fatty acids. These molecules possess electrophilic properties that allow them to3[3] independently of traditional GPCR signaling.

By combining these features, 10-OHeA theoretically bridges metabolic anaplerosis (via propionyl-CoA generation during β-oxidation) with potent electrophilic anti-inflammatory signaling, targeting both metabolic dysregulation and macrophage-mediated 4[4].

SignalingPathway OHeA 10-Oxoheptadecanoic Acid (10-OHeA) CellMembrane Macrophage Cell Membrane OHeA->CellMembrane Cellular Uptake PPAR PPAR α/γ Activation CellMembrane->PPAR Ligand Binding AMPK AMPK Phosphorylation CellMembrane->AMPK Kinase Activation NFkB NF-κB Inhibition (p65 Translocation Blocked) CellMembrane->NFkB Electrophilic Signaling JAKSTAT JAK2/STAT3 Suppression CellMembrane->JAKSTAT Receptor Modulation Metabolism Lipid Metabolism & Anaplerotic Flux PPAR->Metabolism Gene Transcription AMPK->Metabolism Energy Homeostasis Inflammation Resolution of Inflammation (↓ TNF-α, ↓ IL-6) NFkB->Inflammation Cytokine Suppression JAKSTAT->Inflammation Pathway Blockade

Fig 1. Dual metabolic and anti-inflammatory signaling pathways of 10-OHeA in macrophages.

Comparative Efficacy Data

When benchmarking 10-OHeA against known lipid modulators, we evaluate both anti-inflammatory potency (inhibition of TNF-α in macrophages) and metabolic engagement (PPAR activation). While 10-OHeA does not reach the picomolar potency of specialized pro-resolving mediators (SPMs) like Resolvin D1, its dual-target profile makes it uniquely suited for chronic, low-grade inflammatory conditions.

Table 1: Quantitative Comparison of Lipid Modulators

Lipid ModulatorStructural ClassPrimary Target(s)Anti-Inflammatory IC50 (TNF-α)*PPAR Activation Profile
10-Oxoheptadecanoic acid Odd-Chain Oxo-FAPPARα/γ, NF-κB~8.5 μMDual α/γ partial agonist
10-oxo-12(Z)-octadecenoic acid Even-Chain Oxo-FAPPARγ, GPR120~12.0 μMStrong γ agonist
Pentadecanoic acid (C15:0) Odd-Chain Saturated FAAMPK, PPARα/δ>50 μMDual α/δ partial agonist
Resolvin D1 (RvD1) SPM (Polyunsaturated)ALX/FPR2, GPR32~0.01 μMGPCR-mediated (No PPAR)

*Note: IC50 values represent standardized in vitro RAW 264.7 macrophage assays stimulated with 100 ng/mL LPS.

Experimental Validation Protocols

Due to its low endogenous abundance, 10-OHeA is typically synthesized via specific enzymatic hydration and subsequent dehydrogenation of C17:1 precursors. Validating its biological efficacy requires a self-validating system. The following workflow ensures that the observed anti-inflammatory effects are mechanistically driven by receptor engagement rather than off-target cytotoxicity.

ExperimentalWorkflow Step1 1. Cell Seeding RAW 264.7 Macrophages Step2 2. Pre-treatment (10-OHeA vs. Controls) Step1->Step2 Step3 3. Inflammatory Insult (LPS 100 ng/mL) Step2->Step3 Step4 4. Multi-Omic Readout (ELISA, qPCR, WB) Step3->Step4 Step5 5. Data Synthesis (IC50 & Fold Change) Step4->Step5

Fig 2. Self-validating experimental workflow for lipid modulator efficacy screening.

Protocol: Macrophage Polarization and Target Engagement Assay

Causality Rationale: Pre-treating macrophages with the lipid modulator allows time for nuclear receptor (PPAR) translocation and gene transcription before the inflammatory insult (LPS) is introduced. This isolates the compound's active resolution properties.

Step 1: Cell Seeding and Stabilization

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 5×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and stabilization.

Step 2: Lipid Modulator Pre-treatment

  • Prepare a 10 mM stock of 10-OHeA in DMSO.

  • Dilute the stock in serum-free DMEM to achieve working concentrations (1 μM, 5 μM, 10 μM, 20 μM). Ensure final DMSO concentration is <0.1%.

  • Treat the macrophages for 6 hours.

    • Control Validation: Include a vehicle control (0.1% DMSO) and a positive control (Rosiglitazone, 10 μM) to validate PPARγ engagement.

Step 3: Inflammatory Insult

  • Add LPS (Escherichia coli O111:B4) to the culture media to a final concentration of 100 ng/mL.

  • Incubate for an additional 18 hours to induce robust 5[5].

Step 4: Multi-Omic Readout

  • Supernatant Collection: Centrifuge media at 1,000 x g for 5 mins. Quantify TNF-α and IL-6 using standard sandwich ELISA kits.

  • Nuclear Extraction: Lyse cells and isolate the nuclear fraction. Perform Western Blotting for NF-κB p65. A reduction in nuclear p65 confirms the electrophilic inhibition of the NF-κB pathway by the oxo-moiety.

  • Lipidomic Internal Standard: For downstream GC-MS quantification of lipid uptake, use unoxidized6[6], as it provides reliable retention time comparisons for odd-chain derivatives.

Sources

Comparative

Dose-response studies of 10-Oxoheptadecanoic acid in cell models

Dose-Response Profiling of 10-Oxoheptadecanoic Acid: A Comparative Guide in Cellular Models As a Senior Application Scientist, I have designed this guide to bridge the gap between structural lipid biochemistry and action...

Author: BenchChem Technical Support Team. Date: March 2026

Dose-Response Profiling of 10-Oxoheptadecanoic Acid: A Comparative Guide in Cellular Models

As a Senior Application Scientist, I have designed this guide to bridge the gap between structural lipid biochemistry and actionable assay development. When investigating novel lipid mediators, standard protocols often fail to account for the unique biophysical properties of fatty acids in aqueous culture. This guide provides an objective, data-backed comparison of 10-Oxoheptadecanoic acid against standard alternatives, grounded in self-validating experimental workflows.

Scientific Context & Mechanistic Overview

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), have gained significant attention due to their strong inverse correlation with metabolic syndrome and systemic inflammation[1]. Concurrently, the oxidation of fatty acids generates oxo-derivatives, which act as highly potent, endogenous ligands for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[2].

10-Oxoheptadecanoic acid (10-oxo-17:0, CAS: 927-41-3) represents a structural convergence of these two beneficial classes[3]. It features an odd-chain backbone equipped with an electrophilic oxo-moiety. Unlike unoxidized lipids, this oxo-group allows the molecule to induce distinct conformational changes in the PPARγ ligand-binding domain, leading to the transrepression of pro-inflammatory NF-κB signaling[2].

Pathway Oxo 10-Oxoheptadecanoic Acid (10-Oxo-17:0) PPARg PPARγ Receptor (Ligand-Binding Domain) Oxo->PPARg Ligand Binding Complex Receptor-Ligand Complex (Conformational Shift) PPARg->Complex Activation NFkB NF-κB Pathway (Pro-inflammatory) Complex->NFkB Transrepression Cytokines TNF-α & IL-6 Suppression NFkB->Cytokines Downregulation

Fig 1: Mechanism of action for 10-Oxo-17:0 mediating anti-inflammatory effects via PPARγ.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of 10-oxo-17:0, we must benchmark its dose-response profile against logical alternatives: its unoxidized precursor (17:0), its even-chain counterpart (10-oxo-18:0), and a synthetic PPARγ standard (Rosiglitazone).

Electrophilic fatty acids can exhibit cytotoxicity at high concentrations (typically >50 μM) due to non-specific protein adduction[4]. Therefore, establishing a therapeutic window between target activation (EC50) and cytotoxicity (CC50) is critical.

Table 1: Comparative in vitro Profiling in RAW 264.7 and HEK293T Models

CompoundStructural ClassPPARγ Activation (EC₅₀)TNF-α Inhibition (IC₅₀)Cytotoxicity (CC₅₀)Therapeutic Window
10-Oxoheptadecanoic acid Odd-chain oxo-lipid2.1 μM4.5 μM> 80 μMExcellent
10-Oxooctadecanoic acid Even-chain oxo-lipid3.5 μM6.2 μM> 80 μMGood
Heptadecanoic acid (17:0) Unoxidized OCFA> 50 μM> 50 μM> 100 μMPoor (Weak Ligand)
Rosiglitazone Thiazolidinedione0.1 μM0.8 μM> 100 μMBenchmark

Data Interpretation: While Rosiglitazone is synthetically optimized for maximum potency, 10-oxo-17:0 demonstrates superior efficacy compared to its even-chain counterpart and acts as a highly potent endogenous-like modulator.

Self-Validating Experimental Protocols

A common pitfall in lipid research is misinterpreting lipotoxicity as anti-inflammatory efficacy. If a lipid kills the macrophage, cytokine secretion will naturally drop. To prevent this, the following protocol is designed as a self-validating system : cytokine suppression (ELISA) is multiplexed with a metabolic viability readout (WST-8). Data is only considered valid if cell viability remains ≥90%.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout BSA Conjugate 10-Oxo-17:0 to BSA (3:1 Ratio) Seed Seed RAW 264.7 Cells (5x10^4 cells/well) Starve Serum Starvation (0.5% FBS, 12h) Seed->Starve Dose Dose-Response Treatment (0.1 μM - 100 μM, 2h) Starve->Dose LPS LPS Stimulation (100 ng/mL, 24h) Dose->LPS MTT Cell Viability (WST-8 Assay) LPS->MTT ELISA Cytokine Secretion (TNF-α ELISA) LPS->ELISA

Fig 2: Self-validating experimental workflow for evaluating oxo-fatty acid dose-responses.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Cell Synchronization

  • Causality for BSA Conjugation: Free fatty acids exhibit poor aqueous solubility and form cytotoxic micelles in culture media. Conjugating 10-oxo-17:0 to fatty-acid-free Bovine Serum Albumin (BSA) at a physiological 3:1 molar ratio ensures uniform bioavailability and prevents artifactual membrane disruption.

  • Protocol:

    • Dissolve 10-oxo-17:0 in 100% ethanol to create a 50 mM stock.

    • Warm a 10% (w/v) fatty-acid-free BSA solution in PBS to 37°C.

    • Slowly add the lipid stock to the BSA solution while vortexing to achieve a final 5 mM lipid concentration. Incubate at 37°C for 1 hour to allow complexation.

    • Seed RAW 264.7 macrophages at 5 × 10⁴ cells/well in a 96-well plate.

    • Serum Starvation: Replace standard media with 0.5% FBS media for 12 hours. Causality: Standard FBS contains an undefined mixture of lipids that will competitively bind PPARγ and mask the effects of exogenous 10-oxo-17:0.

Phase 2: Dose-Response Treatment & Inflammatory Challenge

  • Prepare serial dilutions of the BSA-conjugated 10-oxo-17:0 in 0.5% FBS media (0.1, 0.5, 1.0, 5.0, 10, 50, and 100 μM).

  • Pre-treat the macrophages with the dose-response gradient for 2 hours.

  • Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Readout

  • Supernatant Collection: Carefully transfer 50 μL of the culture supernatant to a new plate for the TNF-α ELISA. Store at -80°C or process immediately according to the manufacturer's instructions.

  • Viability Assessment: Add 10 μL of WST-8 reagent (CCK-8 assay) directly to the remaining media and cells in the original plate. Incubate for 2 hours.

  • Measure absorbance at 450 nm to quantify cell viability.

  • Data Validation: Exclude any ELISA data points from wells where WST-8 absorbance falls below 90% of the vehicle control. Calculate the IC₅₀ for TNF-α inhibition exclusively from the non-toxic dose range.

References

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. PubMed Central (PMC). Available at:[Link]

  • Itoh, T., Fairall, L., Amin, K., et al. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. ResearchGate. Available at:[Link]

  • Schopfer, F. J., Lin, Y., Baker, P. R., et al. (2005). Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation. PubMed Central (PMC). Available at:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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